1-Hydroxy-2-naphthoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7O3- |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-carboxynaphthalen-1-olate |
InChI |
InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1 |
InChI Key |
SJJCQDRGABAVBB-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2[O-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
1-Hydroxy-2-naphthoate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Hydroxy-2-naphthoate
Introduction
This compound, and its conjugate acid 1-Hydroxy-2-naphthoic acid, are significant organic compounds with applications in various fields, including the synthesis of dyes and pharmaceuticals.[1] 1-Hydroxy-2-naphthoic acid is recognized as an antibacterial agent and serves as an intermediate in the creation of anti-carcinogenic compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure
1-Hydroxy-2-naphthoic acid is a naphthoic acid with a carboxy group at the second position and a hydroxy substituent at the first position.[3][4] It belongs to the class of organic compounds known as naphthalenecarboxylic acids, which contain a naphthalene (B1677914) moiety with one or more carboxylic acid groups.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1-hydroxynaphthalene-2-carboxylic acid[4] |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O[4] |
| InChI | InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)[4] |
| InChIKey | SJJCQDRGABAVBB-UHFFFAOYSA-N[4] |
Chemical and Physical Properties
1-Hydroxy-2-naphthoic acid typically appears as a beige to brown-grey or white to reddish crystalline solid.[1][3][5] It is sparingly soluble in hot water and almost insoluble in cold water, but is freely soluble in organic solvents like alcohol, benzene, and ether.[1][3][5]
Quantitative Chemical Data
| Property | Value |
| Molecular Formula | C₁₁H₈O₃[4] |
| Molecular Weight | 188.18 g/mol [4] |
| Melting Point | 195-200 °C (decomposes)[3][6] |
| Boiling Point | 367.7 °C at 760 mmHg[7] |
| pKa | 3.02 ± 0.30[8] |
| Flash Point | 150 °C[6] |
Biological and Chemical Roles
1-Hydroxy-2-naphthoic acid is a xenobiotic metabolite produced during the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and naphthalene.[4][9] It can undergo further hydroxylation, leading to the naphthalene degradation pathway, or direct ring opening, resulting in the phthalic acid pathway.[9] The compound is also used as an intermediate for azo and triphenylmethane (B1682552) dyes.[3]
Experimental Protocols
Synthesis of 1-Hydroxy-2-naphthoic Acid
A common method for the synthesis of 1-Hydroxy-2-naphthoic acid involves the carboxylation of the sodium salt of α-naphthol.[5]
Procedure:
-
The dried sodium salt of 1-naphthol (B170400) is treated with carbon dioxide.[3]
-
This reaction is carried out under pressure at a temperature of 135°C.[3]
-
This process typically results in an 80% yield of 1-Hydroxy-2-naphthoic acid.[3]
Another detailed procedure is as follows:
-
Approximately 20 grams of alpha-naphthol and 200 grams of dibutyl carbitol are added to a reaction flask equipped with a stirrer and distillation column.[10]
-
The mixture is stirred at about 25°C while approximately 16.8 grams of a 45 percent aqueous potassium hydroxide (B78521) solution are added.[10]
-
After the formation of potassium alpha-naphtholate is complete, the resulting suspension is distilled at a pressure of about 15 mm Hg and a temperature of about 135°C to remove the water.[10]
-
The resulting mixture is then reacted with carbon dioxide to produce 1-hydroxy-2-naphthoic acid.[10]
Analysis in Human Plasma
A method for the determination of 1-hydroxy-2-naphthoic acid (HNA) in human plasma has been developed, particularly in the context of the administration of salmeterol (B1361061) xinafoate.[11]
Methodology:
-
Sample Preparation: A semi-automated procedure with solid-phase extraction is used with an automated analytical sample processor (AASP).[11]
-
Analysis: High-performance liquid chromatography (HPLC) with fluorescence detection is employed for quantification.[11]
-
Sensitivity: The method is sensitive to 10 ng ml-1.[11]
-
Precision: The relative standard deviations of quality control samples were reported as 1.6% at 180 ng ml-1, 2.4% at 100 ng ml-1, and 5.5% at 40 ng ml-1 over four independent assay runs.[11]
Metabolic Pathway
This compound is a key intermediate in the microbial degradation of phenanthrene. The following diagram illustrates a simplified pathway of this process.
Caption: Simplified microbial degradation pathway of phenanthrene to this compound.
References
- 1. CAS 86-48-6: 1-Hydroxy-2-naphthoic acid | CymitQuimica [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 4. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 6. 86-48-6 Cas No. | 1-Hydroxy-2-naphthoic acid | Apollo [store.apolloscientific.co.uk]
- 7. Page loading... [guidechem.com]
- 8. 86-48-6 | CAS DataBase [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 11. The determination in human plasma of 1-hydroxy-2-naphthoic acid following administration of salmeterol xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Hydroxy-2-naphthoate and its derivatives
An In-depth Technical Guide to the Synthesis of 1-Hydroxy-2-naphthoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, compounds of significant interest in medicinal chemistry and materials science. It details the core synthetic methodologies, presents quantitative data for key reactions, and outlines detailed experimental protocols. Furthermore, this document illustrates the primary synthetic workflow and a relevant biological signaling pathway involving a derivative.
Core Synthetic Strategies
The synthesis of 1-hydroxy-2-naphthoates primarily revolves around two key transformations: the carboxylation of 1-naphthol (B170400) to form 1-hydroxy-2-naphthoic acid, and the subsequent esterification of the resulting carboxylic acid.
1. Carboxylation of 1-Naphthol via the Kolbe-Schmitt Reaction:
The most prevalent method for synthesizing the parent acid, 1-hydroxy-2-naphthoic acid, is the Kolbe-Schmitt reaction.[1][2][3] This reaction involves the carboxylation of an alkali metal naphthoxide with carbon dioxide, typically under pressure and at elevated temperatures.[2] The process begins with the deprotonation of 1-naphthol (alpha-naphthol) using a strong base, such as potassium hydroxide (B78521), to form the potassium naphtholate.[4] This naphtholate then acts as a nucleophile, attacking carbon dioxide to yield the corresponding carboxylate salt.[2] Subsequent acidification of the salt produces 1-hydroxy-2-naphthoic acid. A critical aspect of this reaction is the need for substantially anhydrous conditions, as the presence of water can significantly inhibit the carboxylation process.[1][4]
2. Esterification of 1-Hydroxy-2-naphthoic Acid:
Once 1-hydroxy-2-naphthoic acid is obtained, its derivatives, the 1-hydroxy-2-naphthoates, can be synthesized through various esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5] To drive the reaction equilibrium towards the ester product, a large excess of the alcohol is often used, and water, a byproduct of the reaction, may be removed.[5]
3. Alternative Synthetic Routes:
Recent research has also explored novel synthetic pathways. One such method involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters, allowing for new substitution patterns.[6]
Data Presentation
The following tables summarize quantitative data for the synthesis of 1-hydroxy-2-naphthoic acid and one of its derivatives, based on available literature.
Table 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction
| Parameter | Value | Reference |
| Starting Material | 1-Naphthol (alpha-naphthol) | [4] |
| Base | Potassium Hydroxide | [4] |
| Solvent/Diluent | Dibutyl carbitol | [4] |
| Carboxylating Agent | Carbon Dioxide | [4] |
| Temperature | 50 to 150 °C | [4] |
| Pressure | Superatmospheric | [4] |
| Yield | 80% (of the sodium salt) | [7] |
Table 2: Synthesis of Phenyl this compound
| Parameter | Value | Reference |
| Starting Material | 1-Hydroxy-2-naphthoic acid | [8] |
| Reagent | Phenol | |
| Method | Esterification | [8] |
| CAS Number | 132-54-7 | [8] |
| Application | Intermediate for natural products and anti-carcinogenic compounds | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-2-naphthoic Acid
This protocol is based on the process described in U.S. Patent 3,405,170.[4]
Materials:
-
1-Naphthol (alpha-naphthol)
-
Dibutyl carbitol
-
45% aqueous potassium hydroxide solution
-
Carbon dioxide
-
Hydrochloric acid (for acidification)
-
Reaction flask with stirrer and distillation column
Procedure:
-
Charge the reaction flask with 20 grams of 1-naphthol and 200 grams of dibutyl carbitol.
-
Stir the mixture at approximately 25 °C while adding 16.8 grams of a 45% aqueous potassium hydroxide solution to form potassium 1-naphtholate.
-
After the formation of the naphtholate is complete, distill the mixture under reduced pressure (e.g., 15 mm Hg) at a temperature of about 135 °C to remove the water.
-
Cool the resulting anhydrous mixture to the desired reaction temperature (between 50 and 150 °C).
-
Introduce carbon dioxide into the reaction mixture under superatmospheric pressure.
-
After the carboxylation is complete, the resulting potassium salt of 1-hydroxy-2-naphthoic acid is converted to the free acid by acidification, for example, with hydrochloric acid.
-
The precipitated 1-hydroxy-2-naphthoic acid is then isolated by filtration, washed with water, and dried.
Protocol 2: General Fischer Esterification for 1-Hydroxy-2-naphthoates
This is a general procedure for the synthesis of alkyl 1-hydroxy-2-naphthoates.[5]
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in a large excess of the desired anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Reduce the volume of the alcohol using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound esters.
Signaling Pathway
Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to have anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[9] This inhibition occurs through the suppression of the NF-κB and MAPK (JNK and p38) signaling pathways.[9]
Caption: Inhibition of LPS-induced inflammatory pathways by MHNA.
Applications in Drug Development
Derivatives of 1-hydroxy-2-naphthoic acid are recognized for their biological and medicinal properties.[8] For instance, both methyl this compound and ethyl 1,6-dihydroxy-2-naphthoate have demonstrated anti-inflammatory activity.[8] The parent acid itself is known to be an antibacterial agent.[8] These compounds serve as important intermediates in the synthesis of anti-carcinogenic compounds and are found in natural products with cytotoxic properties.[8] Their versatile chemical nature and biological activity make them valuable scaffolds in drug discovery and development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Hydroxy-2-naphthoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxy-2-naphthoic acid, a compound of interest in various scientific and drug development fields. This document outlines its chemical properties, synthesis, biological significance, and relevant experimental protocols.
Core Chemical Data
1-Hydroxy-2-naphthoic acid, also known by synonyms such as 1-Naphthol-2-carboxylic acid and Xinafoic acid, is a key intermediate in organic synthesis and a metabolite in microbial degradation pathways.[1][2] The compound is structurally related to 2-naphthoic acid and is the conjugate acid of 1-hydroxy-2-naphthoate.[1][2] It presents as a beige to brown-grey powder.[1]
| Identifier | Value | Source |
| CAS Number | 86-48-6 | [1][2] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Melting Point | 195-200 °C (decomposes) | [1] |
| Solubility | Sparingly soluble in hot water; readily soluble in alkali and ethanol. | [1] |
Synthesis Protocol
A common method for the preparation of 1-Hydroxy-2-naphthoic acid is through the carboxylation of a potassium naphtholate under anhydrous conditions. The following protocol is based on a patented process:
Materials:
-
alpha-Naphthol
-
Dibutyl carbitol
-
45% aqueous potassium hydroxide (B78521) solution
-
Carbon dioxide
Procedure:
-
Charge a reaction flask equipped with a stirrer and distillation column with approximately 20 grams of alpha-naphthol and 200 grams of dibutyl carbitol.
-
While stirring at approximately 25°C, add about 16.8 grams of a 45% aqueous potassium hydroxide solution to the mixture to form potassium alpha-naphtholate.
-
Once the formation of the potassium alpha-naphtholate is complete, distill the resulting suspension at a pressure of about 25 mm Hg and a temperature of about 135°C to remove the water.
-
After the removal of water, cool the reaction mixture to about 100°C and introduce carbon dioxide at a pressure of approximately 100 p.s.i.g.
-
Maintain the reaction mixture at this temperature and pressure for about four hours.
-
Upon completion of the reaction, the desired 1-hydroxy-2-naphthoic acid can be recovered from the reaction mixture.[3]
Biological Significance and Signaling Pathways
1-Hydroxy-2-naphthoic acid is a notable intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and naphthalene.[4][5] Its accumulation can be toxic to microorganisms, potentially inhibiting the bioremediation of PAH-contaminated environments.[6]
While direct studies on the signaling pathways of 1-Hydroxy-2-naphthoic acid are limited, research on its derivative, methyl-1-hydroxy-2-naphthoate (MHNA), has shed light on its potential anti-inflammatory properties. MHNA has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. This inhibition is achieved through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK.[7]
Caption: Inhibition of LPS-induced inflammatory pathways by Methyl-1-hydroxy-2-naphthoate.
Experimental Protocols for Derivative Synthesis and Biological Assays
The following are generalized protocols for the synthesis of 1-Hydroxy-2-naphthoic acid derivatives and their subsequent biological evaluation, which can be adapted for specific research needs.
Synthesis of 1-Naphthoic Acid Amides
This protocol describes the synthesis of amides from 1-naphthoic acid via an acyl chloride intermediate.
Materials:
-
1-Naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate amine (R₁R₂NH)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude 1-naphthoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Work-up and Purification: After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[8]
General Protocol for Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of 1-Hydroxy-2-naphthoic acid derivatives on cell lines.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
General Protocol for Antimicrobial Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
References
- 1. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 2. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Hydroxy-2-naphthoic acid | Act Malaria [actmalaria.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-Hydroxy-2-naphthoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-hydroxy-2-naphthoate and its protonated form, 1-hydroxy-2-naphthoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for characterization, quality control, and further research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.
While the primary focus is on the deprotonated species, this compound, much of the available experimental data is for its conjugate acid, 1-hydroxy-2-naphthoic acid. The data for the acid is presented here as a crucial reference, with distinctions noted where appropriate. The spectroscopic properties of the naphthoate can be inferred from the acid, with key differences arising from the absence of the carboxylic acid proton and the corresponding changes in the carboxyl and hydroxyl group vibrations.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from NMR, IR, and UV-Vis spectroscopy for 1-hydroxy-2-naphthoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1-Hydroxy-2-naphthoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency | Assignment |
| 12.82 | s | - | DMSO-d₆ | 400 MHz | -COOH[1] |
| 8.57 | d | 8.68 | DMSO-d₆ | 400 MHz | Ar-H[1] |
| 7.99 | t | 9.08 | DMSO-d₆ | 400 MHz | Ar-H[1] |
| 7.86 | t | 7.76 | DMSO-d₆ | 400 MHz | Ar-H[1] |
| 7.56 | m | - | DMSO-d₆ | 400 MHz | Ar-H[1] |
| 7.36 | m | - | DMSO-d₆ | 400 MHz | Ar-H[1] |
| 7.22 | m | - | DMSO-d₆ | 400 MHz | Ar-H[1] |
| 8.352 / 7.776 | - | - | Ethanol | 500 MHz | Ar-H[2] |
| 7.575 / 7.482 | - | - | Ethanol | 500 MHz | Ar-H[2] |
| 7.272 | - | - | Ethanol | 500 MHz | Ar-H[2] |
For this compound, the signal at 12.82 ppm would be absent. The aromatic proton signals would likely experience slight shifts due to the change in the electronic environment upon deprotonation.
Table 2: ¹³C NMR Spectroscopic Data of 1-Hydroxy-2-naphthoic Acid
| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |
| 172.99 | DMSO-d₆ | 100 MHz[1] |
| 160.78 | DMSO-d₆ | 100 MHz[1] |
| 135.26 | DMSO-d₆ | 100 MHz[1] |
| 131.99 | DMSO-d₆ | 100 MHz[1] |
| 129.19 | DMSO-d₆ | 100 MHz[1] |
| 128.47 | DMSO-d₆ | 100 MHz[1] |
| 125.02 | DMSO-d₆ | 100 MHz[1] |
| 123.81 | DMSO-d₆ | 100 MHz[1] |
| 119.33 | DMSO-d₆ | 100 MHz[1] |
| 108.52 | DMSO-d₆ | 100 MHz[1] |
| 173.94 | Ethanol | 500 MHz[2] |
| 161.98 | Ethanol | 500 MHz[2] |
| 138.255 | Ethanol | 500 MHz[2] |
| 129.775 / 126.131 | Ethanol | 500 MHz[2] |
| 128.214 / 124.274 | Ethanol | 500 MHz[2] |
| 125.738 | Ethanol | 500 MHz[2] |
| 125.657 | Ethanol | 500 MHz[2] |
| 118.887 | Ethanol | 500 MHz[2] |
| 106.729 | Ethanol | 500 MHz[2] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Hydroxy-2-naphthoic Acid
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2400 (broad) | O-H stretch (carboxylic acid and phenol) |
| ~1650-1680 | C=O stretch (carboxylic acid) |
| ~1600, 1580, 1500 | C=C stretch (aromatic) |
| ~1200-1300 | C-O stretch (acid and phenol) |
| ~900-675 | C-H bend (aromatic) |
For this compound, the broad O-H stretch from the carboxylic acid would be replaced by characteristic carboxylate stretches (asymmetric and symmetric) typically found around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The phenolic O-H stretch would remain. An IR spectrum of 1-hydroxy-2-naphthoic acid is available from ChemicalBook, and it is noted that the spectrum conforms to the structure.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax) of 1-Hydroxy-2-naphthoic Acid in Ethanol
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Technique |
| 352 | Not specified | Experimental[4] |
| ~336 | Not specified | Theoretical (AM1)[4] |
The UV-Vis spectrum of this compound is expected to be sensitive to pH, with potential shifts in λmax upon deprotonation of the carboxylic acid and phenolic hydroxyl groups.
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound or 1-Hydroxy-2-naphthoic Acid
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated solution is preferable.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrumentation:
-
Place the NMR tube in a spinner turbine and adjust its position.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound or 1-Hydroxy-2-naphthoic Acid (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Materials:
-
This compound or 1-Hydroxy-2-naphthoic Acid
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solution Preparation: Prepare a dilute working solution from the stock solution such that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will be used as the blank.
-
Sample Measurement: Fill another quartz cuvette with the working solution and place it in the sample beam.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for sample preparation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship for the preparation of this compound from its acid form for analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Hydroxy-2-naphthoate, a key organic compound utilized in various scientific and pharmaceutical applications. This document compiles available data on its solubility in a range of solvents and its stability under various stress conditions. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Introduction to this compound
This compound, the salt form of 1-hydroxy-2-naphthoic acid, is an aromatic carboxylate. It is notably used as the xinafoate salt in the pharmaceutical industry, for example, with the long-acting β2-adrenergic agonist, salmeterol.[1] Understanding its solubility and stability is crucial for formulation development, ensuring therapeutic efficacy, and maintaining product quality. The structure of 1-hydroxy-2-naphthoic acid is presented in Figure 1.
Figure 1: Chemical Structure of 1-Hydroxy-2-naphthoic Acid
Solubility Profile
Qualitative Solubility
1-Hydroxy-2-naphthoic acid, the protonated form of this compound, exhibits a range of solubilities in different solvents. It is generally characterized by its good solubility in several organic solvents and limited solubility in water.
| Solvent | Solubility Description | Citations |
| Alcohol (Methanol, Ethanol) | Freely soluble | [2][3][4] |
| Benzene | Freely soluble | [2] |
| Diethyl Ether | Freely soluble | [2] |
| Chloroform | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Dimethylsulfoxide (DMSO) | Soluble | [4] |
| Toluene | Soluble | [4] |
| Cold Water | Insoluble | [2] |
| Hot Water | Sparingly soluble | [3] |
| Alkali (e.g., NaOH solution) | Readily soluble | [5] |
Quantitative Solubility
A single quantitative solubility data point was found for 1-hydroxy-2-naphthoic acid in a nine-solvent mixture at 25 °C, as part of a study on cocrystal formation.
| Solvent System | Temperature (°C) | Molar Solubility (mol/L) | Citations |
| Equimolar mixture of nine solvents* | 25 | 0.071 | [6] |
*The nine-solvent mixture consisted of nitromethane, 1,4-dioxane, tetrahydrofuran, acetic acid, acetonitrile, 2-propanol, acetone, methanol, and ethanol.
Stability Profile
This compound is generally considered stable under normal storage conditions.[3] However, as a component of the pharmaceutical salt Salmeterol Xinafoate, its stability under forced degradation conditions has been investigated. These studies provide insights into the potential degradation pathways of the this compound moiety.
Forced Degradation Studies
Forced degradation studies on Salmeterol Xinafoate indicate that the this compound component is susceptible to degradation under acidic, basic, and oxidative stress.
| Stress Condition | Observations | Citations |
| Acidic Hydrolysis | Significant degradation observed. In one study, Salmeterol Xinafoate showed 91.1% degradation in 1 M HCl. | [2][7] |
| Basic Hydrolysis | The compound is susceptible to degradation in basic conditions. | [2] |
| Oxidative Stress | Degradation occurs in the presence of oxidizing agents. Studies with 3% and 30% H₂O₂ showed 47.0% and 75.1% degradation of Salmeterol Xinafoate, respectively. | [2][7] |
| Thermal Degradation | The compound undergoes degradation under thermal stress. | [2] |
| Photolytic Degradation | One study indicated no degradation of Salmeterol Xinafoate upon exposure to direct sunlight for 12 hours, while another showed 47.5% degradation after 24 hours of UV exposure. | [2][7] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and assessing the stability of this compound.
Solubility Determination (Gravimetric Method)
A widely used method for determining the solubility of a solid in a liquid is the gravimetric method.
Workflow for Solubility Determination
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 1-Hydroxy-2-naphthoic acid to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Collection: Cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved solid and the volume of the supernatant taken.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and its degradation products.
Forced Degradation and HPLC Analysis Workflow
References
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, 1-hydroxy-2-naphthoate and its related compounds have emerged as a promising class of molecules exhibiting a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities, underlying mechanisms of action, and experimental methodologies associated with these compounds.
Anti-inflammatory Activity: Targeting Key Signaling Cascades
A significant body of research highlights the potent anti-inflammatory properties of this compound derivatives. Notably, methyl-1-hydroxy-2-naphthoate (MHNA) has demonstrated considerable efficacy in mitigating inflammatory responses.[1]
Mechanism of Action: MHNA exerts its anti-inflammatory effects by suppressing the activation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinases (JNK) and p38 MAPK.[1] In lipopolysaccharide (LPS)-stimulated macrophages, MHNA has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
Below is a diagram illustrating the inhibitory effect of MHNA on the NF-κB and MAPK signaling pathways.
Quantitative Data: Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory activity of Methyl-1-hydroxy-2-naphthoate (MHNA).
| Compound | Assay | Cell Line | Stimulant | Concentration (µM) | Observed Effect | Reference |
| MHNA | Nitric Oxide (NO) Production | Murine Macrophages | LPS | 10, 25, 50 | Dose-dependent inhibition of NO release. | [1] |
| MHNA | IL-1β Production | Murine Macrophages | LPS | 10, 25, 50 | Dose-dependent inhibition of IL-1β release. | [1] |
| MHNA | IL-6 Production | Murine Macrophages | LPS | 10, 25, 50 | Dose-dependent inhibition of IL-6 release. | [1] |
Antimicrobial Activity: A Potential New Class of Antibacterial Agents
1-Hydroxy-2-naphthoic acid and its derivatives have demonstrated promising antimicrobial properties. Studies have indicated their activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Effects
While extensive quantitative data for this compound is still emerging, studies on related naphthol derivatives provide insights into their potential antimicrobial efficacy. The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2][3][4] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [2][3][4] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Escherichia coli strains | 25 | [2] |
Anticancer Activity: A Scaffold for Novel Cytotoxic Agents
The naphthalene (B1677914) scaffold is a key feature in several established anticancer agents. Research into this compound derivatives, such as N-substituted 1-hydroxynaphthalene-2-carboxanilides, has revealed their potential as antiproliferative agents against various cancer cell lines.
Quantitative Data: Cytotoxic Effects
The following table summarizes the in vitro cytotoxic activity of selected N-substituted 1-hydroxynaphthalene-2-carboxanilides, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Human T-lymphoblastic leukemia (CEM) | 6.2 | |
| N-(3,4-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Human T-lymphoblastic leukemia (CEM) | 5.8 | |
| N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide | Human colorectal adenocarcinoma (HT-29) | 8.5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or its derivatives
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the diluted compound solutions.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound or its derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.[8]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using CAMHB.[9]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[9]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins like p38 MAPK and JNK.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38).[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Conclusion
This compound and its related compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and anticancer activities, coupled with well-defined mechanisms of action, provide a strong foundation for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of drug discovery and harnessing the therapeutic potential of this important class of molecules.
References
- 1. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
The Central Role of 1-Hydroxy-2-naphthoate in Microbial Degradation of Polycyclic Aromatic Hydrocarbons
A Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Hydroxy-2-naphthoate (1H2N) is a pivotal intermediate in the microbial catabolism of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants.[1][2][3] Its formation and subsequent degradation represent a critical juncture in the biogeochemical cycling of carbon and the bioremediation of contaminated sites. This technical guide provides an in-depth exploration of the role of 1H2N in microbial metabolism, focusing on the enzymatic pathways, regulatory mechanisms, and experimental methodologies relevant to its study. This information is crucial for researchers in environmental microbiology and biotechnology, as well as for professionals in drug development exploring microbial metabolic pathways for novel biocatalytic applications.
Core Metabolic Pathways
Microbial degradation of 1H2N proceeds primarily through two distinct routes, contingent on the enzymatic machinery of the specific microorganism: the phthalate pathway and the naphthalene (B1677914)/salicylate (B1505791) pathway .[4][5][6]
The Phthalate Pathway
In this pathway, the aromatic ring of 1H2N is directly cleaved by a dioxygenase enzyme. The key enzyme, This compound dioxygenase , is an extradiol ring-cleavage dioxygenase that incorporates both atoms of molecular oxygen into the substrate, leading to the formation of (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate.[7] This intermediate is then further metabolized through a series of reactions to yield phthalic acid, which subsequently enters the central carbon metabolism, typically via the tricarboxylic acid (TCA) cycle.[5][8]
The Naphthalene/Salicylate Pathway
Alternatively, 1H2N can be decarboxylated and hydroxylated to form 1,2-dihydroxynaphthalene.[3][4] This reaction is catalyzed by This compound hydroxylase , a monooxygenase that utilizes NAD(P)H as a reducing equivalent.[9] 1,2-dihydroxynaphthalene is a common intermediate in the degradation of naphthalene and is further metabolized to salicylate.[10] Salicylate is then hydroxylated and cleaved to enter the TCA cycle.
Enzymology of this compound Metabolism
The catabolism of 1H2N is orchestrated by a suite of specialized enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency of PAH degradation in different microbial species.
Key Enzymes and Their Kinetic Properties
| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| This compound Dioxygenase | 1.13.11.38 | Nocardioides sp. KP7 | This compound | 10 | 114 s-1 (kcat) | [1] |
| Salicylate 1,2-Dioxygenase (A85H variant) | 1.13.11.- | Pseudaminobacter salicylatoxidans BN12 (mutant) | This compound | - | Higher catalytic efficiency towards 1H2N compared to gentisate | [11] |
Regulation of this compound Metabolic Pathways
The expression of genes encoding the enzymes for 1H2N degradation is tightly regulated, often at the transcriptional level. The presence of PAHs or their metabolic intermediates typically induces the expression of the catabolic operons. For instance, in some Pseudomonas species, the degradation of naphthalene and phenanthrene (B1679779) is regulated by the NahR protein, a LysR-type transcriptional regulator, which is activated by salicylate.[12] The accumulation of intermediates like 1H2N can also influence the expression of transport systems, such as ABC transporters, to manage intracellular concentrations and potential toxicity.[12]
Experimental Protocols
Assay for this compound Dioxygenase Activity
This protocol is based on the spectrophotometric measurement of the decrease in substrate concentration.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
This compound solution (1 mM in ethanol)
-
Purified this compound dioxygenase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a specific concentration of this compound (e.g., 100 µM).
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the decrease in absorbance at the wavelength of maximum absorbance for this compound (e.g., 322 nm).
-
Calculate the enzyme activity based on the rate of substrate depletion using the molar extinction coefficient of this compound.
Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and identification of 1H2N and its metabolites from bacterial cultures.
Materials:
-
Bacterial culture grown in the presence of a PAH (e.g., phenanthrene)
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Acidify the culture supernatant to pH 2-3 with a strong acid (e.g., HCl).
-
Extract the metabolites from the acidified supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a small volume of methanol.
-
Inject the sample into the HPLC system.
-
Elute the metabolites using a gradient of methanol and water (with 0.1% formic acid). A typical gradient could be 10% to 90% methanol over 30 minutes.[13][14]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards.[15]
Signaling Pathways and Logical Relationships
The degradation of PAHs, including the metabolism of 1H2N, involves a complex interplay of genetic regulation and enzymatic reactions. The following diagrams illustrate these relationships.
Caption: Overview of the aerobic degradation pathways of phenanthrene via this compound.
Caption: Simplified regulatory network for PAH degradation gene expression.
Conclusion
This compound stands as a central molecule in the microbial degradation of PAHs. A thorough understanding of its metabolic fate, the enzymes involved, and the regulatory networks that control its processing is essential for developing effective bioremediation strategies and for harnessing the biocatalytic potential of microorganisms. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working in these fields, providing a foundation for further investigation and application.
References
- 1. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]
- 11. The generation of a this compound 1,2-dioxygenase by single point mutations of salicylate 1,2-dioxygenase--rational design of mutants and the crystal structures of the A85H and W104Y variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Phenanthrene-Degrading Sphingobium yanoikuyae SJTF8 in Heavy Metal Co-Existing Liquid Medium and Analysis of Its Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Photophysical and photochemical properties of 1-Hydroxy-2-naphthoate
An In-depth Technical Guide to the Photophysical and Photochemical Properties of 1-Hydroxy-2-naphthoate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound moiety, a core component of various biologically active molecules and synthetic precursors, exhibits intriguing photophysical and photochemical behaviors.[1][2] This technical guide provides a comprehensive overview of these properties, focusing on the underlying principles of its electronic absorption, fluorescence emission, and photochemical reactivity. A central theme is the role of the intramolecular hydrogen bond and the potential for Excited-State Intramolecular Proton Transfer (ESIPT), particularly in the deprotonated (anionic) form. This document consolidates available spectroscopic data, details standard experimental protocols for characterization, and presents visual workflows and energy diagrams to facilitate a deeper understanding for researchers in drug discovery and material science.
Introduction
1-Hydroxy-2-naphthoic acid (1,2-HNA) and its corresponding esters and salts (1-hydroxy-2-naphthoates) are bicyclic aromatic compounds. The relative positioning of the hydroxyl and carboxylate groups establishes a strong intramolecular hydrogen bond, which is a key determinant of the molecule's photophysical behavior.[3] While some related isomers, such as 3-hydroxy-2-naphthoic acid, are well-known for exhibiting dual fluorescence via ESIPT, the 1,2-scaffold displays more nuanced behavior.[3] Generally, this compound esters exhibit a "normal" single fluorescence emission band.[1] However, theoretical and experimental studies suggest that ESIPT can occur in the deprotonated (anionic) form, leading to a large Stokes shifted emission at high pH.[3][4] Understanding these properties is crucial for applications ranging from fluorescent probes to photosensitizers in photodynamic therapy.
Photophysical Properties
The photophysical characteristics of this compound are highly sensitive to its chemical form (acid, ester, or anion) and its local environment, including solvent polarity and pH.
Electronic Absorption
The UV-Vis absorption spectrum of this compound is characterized by π-π* transitions within the naphthalene (B1677914) ring system. The position of substituents is known to influence the electronic spectra. For 1-substituted naphthalenes, the ¹Lₐ state is typically lower in energy, but the presence of the intramolecular hydrogen bond in this compound suggests that the ¹Lₑ state is the lowest excited state.[3]
Fluorescence Emission
Upon excitation, this compound derivatives relax to the ground state via radiative (fluorescence) and non-radiative pathways. The emission properties are strongly dependent on the molecular structure and solvent. Esters like phenyl this compound (PHN) generally show a single, normal Stokes-shifted fluorescence band.[1] The parent acid (1,2-HNA) also exhibits normal fluorescence that is sensitive to concentration, solvent, pH, and temperature.[3][4] A large Stokes shift, indicative of ESIPT, has been observed for the anionic form at a pH of 13.[3][4]
Data Summary
The following tables summarize the available quantitative photophysical data for 1-hydroxy-2-naphthoic acid (1,2-HNA) and its methyl ester, which serve as representative examples of the this compound chromophore.
Table 1: UV-Vis Absorption Data
| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| 1-Hydroxy-2-naphthoic Acid | Neutral | 352 | Data not available |
| 1-Hydroxy-2-naphthoic Acid | Protonated | Red-shifted vs. neutral | Data not available |
| 1-Hydroxy-2-naphthoic Acid | Deprotonated (Anion) | Blue-shifted vs. neutral | Data not available |
Note: Data for 1-Hydroxy-2-naphthoic Acid is primarily from experimental and theoretical studies.[3][4] The shifts for protonated and deprotonated forms are noted relative to the neutral species.
Table 2: Fluorescence Emission Data
| Compound | Solvent/Condition | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
|---|---|---|---|---|---|
| 1-Hydroxy-2-naphthoic Acid | pH 13 (Anion) | Not specified | Large Stokes Shift | Data not available | Data not available |
| Phenyl this compound | Various Solvents | Not specified | "Normal" Fluorescence | Data not available | Non-exponential decay |
| Methyl this compound | Various Solvents | Not specified | "Normal" Fluorescence | Data not available | Data not available |
Note: Quantitative quantum yield and lifetime data for this compound are sparse in the literature. The observation of a large Stokes shift at pH 13 is attributed to ESIPT.[3][4] The non-exponential decay of the phenyl ester suggests emission from more than one ground-state conformer.[5]
Photochemical Properties: ESIPT
The primary photochemical process of interest in this compound is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, the molecule, which exists in an "enol" form in the ground state, is photoexcited. In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, facilitating a rapid transfer of the proton to form an excited "keto" tautomer. This tautomer can then relax to its ground state, often with a large Stokes-shifted fluorescence, before rapidly reverting to the stable enol form. While this process is less favorable for neutral 1,2-HNA and its esters compared to other isomers, it has been predicted and observed for the deprotonated (anionic) form.[3][4]
Experimental Protocols
Accurate characterization of this compound requires standardized photophysical measurements.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution). Prepare a series of dilutions (typically 1-10 µM).
-
Blank Correction: Use the pure solvent to record a baseline correction across the spectral range (e.g., 250-450 nm).
-
Measurement: Record the absorption spectra for each dilution.
-
Data Analysis: Identify λmax from the spectra. To determine ε, plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar absorptivity.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission maxima (λex and λem).
-
Instrumentation: Spectrofluorometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax) and scan the emission monochromator over a longer wavelength range to find λem.
-
Excitation Spectrum: Set the emission monochromator to the observed λem and scan the excitation monochromator. The resulting spectrum should match the absorption spectrum if a single species is responsible for the emission.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
-
Objective: To measure the efficiency of the fluorescence process.
-
Instrumentation: Spectrofluorometer, UV-Vis spectrophotometer.
-
Standard: A compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54).[6]
-
Procedure:
-
Solution Preparation: Prepare a series of dilutions (5-6 solutions with absorbance between 0.01 and 0.1) of both the sample and the standard in the same solvent, if possible.
-
Data Collection: Measure the absorbance of each solution at the excitation wavelength. Then, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under each fluorescence emission curve. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculation: The quantum yield is calculated using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²) where Grad is the gradient of the plot and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
-
Objective: To determine the average time the molecule spends in the excited state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
Setup: The system consists of a pulsed light source (e.g., picosecond laser diode), sample holder, and a single-photon sensitive detector.[7]
-
IRF Measurement: First, measure the Instrument Response Function (IRF) using a scattering solution (e.g., a colloidal silica (B1680970) solution).
-
Sample Measurement: Excite the sample with the pulsed laser and measure the arrival times of the emitted photons relative to the excitation pulse. Repeat millions of times to build a histogram of decay kinetics.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or multi-exponential function) after deconvolution with the IRF. The time constant(s) of the fit represent the fluorescence lifetime(s).
-
Jablonski Diagram for this compound
The energy transitions involved in the photophysics of this compound can be visualized using a Jablonski diagram. This diagram illustrates the processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.
Conclusion
This compound possesses a rich set of photophysical and photochemical properties governed by its rigid aromatic structure and key functional groups. While its esters typically exhibit normal fluorescence, the potential for ESIPT in its anionic form opens avenues for designing pH-sensitive fluorescent probes. The provided data and experimental protocols offer a foundational framework for researchers aiming to harness these properties in drug development, bio-imaging, and materials science. Further investigation is warranted to populate a more comprehensive dataset of quantum yields and lifetimes across a wider range of solvents and conditions to fully unlock the potential of this versatile chromophore.
References
The Central Role of 1-Hydroxy-2-naphthoate in the Microbial Degradation of Phenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant with known toxic and mutagenic properties. Microbial degradation represents a key mechanism for the remediation of phenanthrene-contaminated sites. A critical intermediate in the bacterial catabolism of phenanthrene is 1-hydroxy-2-naphthoate. This technical guide provides an in-depth exploration of the metabolic pathways revolving around this pivotal metabolite, detailing the enzymatic processes, genetic basis, and key bacterial genera involved. Quantitative data on degradation kinetics are summarized, and detailed experimental protocols for the analysis of these processes are provided. Visualizations of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of phenanthrene bioremediation.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that pose significant risks to environmental and human health.[1] Phenanthrene, a low molecular weight PAH, is often used as a model compound for studying the bioremediation of these contaminants.[2][3] Numerous bacterial species have demonstrated the ability to utilize phenanthrene as a sole source of carbon and energy.[4][5][6] The aerobic degradation of phenanthrene by bacteria typically proceeds through a series of enzymatic reactions that converge on the formation of central intermediates, one of the most important being this compound.[4][7][8] Understanding the formation and subsequent fate of this metabolite is crucial for optimizing bioremediation strategies.
The Phenanthrene Degradation Pathway: Formation of this compound
The initial attack on the phenanthrene molecule by bacteria is typically initiated by a dioxygenase enzyme.[4] This leads to the formation of a cis-dihydrodiol. The most common initial dioxygenation occurs at the C-3 and C-4 positions to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[9][10] This is then dehydrogenated to 3,4-dihydroxyphenanthrene, which undergoes meta-cleavage to yield 1-hydroxy-2-naphthoic acid.[4] Some bacteria can also initiate degradation at the C-1, C-2 or C-9, C-10 positions.[1][9]
The formation of this compound is a common upper pathway in phenanthrene degradation across various bacterial genera.[4]
The Metabolic Fate of this compound
Once formed, this compound is a branching point in the degradation pathway, leading to two primary routes: the phthalate (B1215562) pathway and the salicylate (B1505791) (or naphthalene) pathway.[4][7][8]
The Phthalate Pathway
In this pathway, the aromatic ring of this compound is cleaved by the enzyme This compound dioxygenase .[11][12][13] This extradiol ring-cleavage dioxygenase incorporates molecular oxygen to produce (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate (also referred to as trans-2'-carboxybenzalpyruvate).[11][12] This intermediate is then further metabolized to phthalic acid and subsequently to protocatechuic acid, which enters the tricarboxylic acid (TCA) cycle.[4][10] This pathway is common in genera such as Mycobacterium and Nocardioides.[9][14]
The Salicylate (Naphthalene) Pathway
Alternatively, this compound can be decarboxylated and hydroxylated to form 1,2-dihydroxynaphthalene by the enzyme This compound hydroxylase .[15][16][17] This intermediate is a key metabolite in the naphthalene (B1677914) degradation pathway and is further metabolized to salicylic (B10762653) acid.[4][8] Salicylic acid can then be converted to catechol or gentisic acid, which undergo ring fission and enter the TCA cycle.[4] This pathway is frequently observed in Pseudomonas and Alcaligenes species.[7][16]
Quantitative Data on Phenanthrene Degradation
The efficiency of phenanthrene degradation varies significantly among different bacterial strains and is influenced by environmental conditions.
| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Temperature (°C) | pH | Degradation Efficiency (%) | Time (h) | Reference |
| Mycobacterium sp. TJFP1 | 100 | 37 | 9.0 | 100 | 106 | [3][18] |
| Mycobacterium sp. strain PYR-1 | Not specified | 24 | Not specified | 90 | 336 (14 days) | [9][19] |
| Arthrobacter sulphureus RKJ4 | 100 | 30 | Not specified | 30.1 (mineralization) | 18 | [4] |
| Acidovorax delafieldii P4-1 | 100 | 30 | Not specified | 35.6 (mineralization) | 18 | [4] |
| Brevibacterium sp. HL4 | 100 | 25 | Not specified | 26.5 (mineralization) | 18 | [4] |
| Pseudomonas sp. DLC-P11 | 100 | 30 | Not specified | 2.1 (mineralization) | 18 | [4] |
| Bacterial Consortium MZJ_21 | Not specified | 30 | Not specified | 95.41 | 48 | [20] |
Experimental Protocols
Bacterial Culture and Degradation Assay
A common method to assess phenanthrene degradation involves culturing bacteria in a mineral salts medium (MSM) with phenanthrene as the sole carbon source.[4][18]
-
Medium Preparation : Prepare a sterile mineral salts medium containing essential nutrients such as (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, and trace elements.
-
Inoculum Preparation : Grow the bacterial strain in a nutrient-rich medium (e.g., Nutrient Broth) to the mid-log phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 0.1-0.2).[4]
-
Degradation Experiment : Add the inoculum to flasks containing MSM and a known concentration of phenanthrene (e.g., 100 mg/L), often dissolved in a carrier solvent like N,N-dimethylformamide.[4][9] Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) in the dark to prevent photodegradation.[3][4]
-
Sampling and Analysis : At regular time intervals, withdraw samples for analysis of residual phenanthrene and identification of metabolites.
Metabolite Extraction and Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of phenanthrene and its metabolites.[4][18][20]
-
Extraction : Acidify the culture supernatant to protonate acidic metabolites. Extract the compounds with an organic solvent such as ethyl acetate.[19] Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it.
-
Derivatization (Optional) : For polar metabolites, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.
-
GC-MS Analysis : Inject the prepared sample into a GC-MS system.
-
Gas Chromatography : Use a suitable capillary column (e.g., HP-1 or DB-1) to separate the compounds based on their boiling points and polarity.[4] A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.[4][20]
-
Mass Spectrometry : As compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Identification : Identify the metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries.[4][21]
Conclusion
This compound is a cornerstone metabolite in the bacterial degradation of phenanthrene. The elucidation of its formation and subsequent catabolism through either the phthalate or salicylate pathways provides a deeper understanding of the microbial processes that contribute to the environmental fate of PAHs. This knowledge is instrumental for the development of effective bioremediation technologies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to address the challenges of PAH contamination. Future research should continue to explore the diversity of phenanthrene-degrading microorganisms and the regulatory networks governing these catabolic pathways to further enhance bioremediation efforts.
References
- 1. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crdd.osdd.net [crdd.osdd.net]
- 5. Degradation of phenanthrene, fluorene, fluoranthene, and pyrene by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of phenanthrene, fluorene, fluoranthene, and pyrene by a Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 12. Structure of the ring cleavage product of this compound, an intermediate of the phenanthrene-degradative pathway of Nocardioides sp. strain KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of genes for enzymes involved in the phenanthrene degradation in Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Biodegradation of phenanthrene by Alcaligenes sp. strain PPH: partial purification and characterization of 1-hydroxy-2-naphthoic acid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unveiling the Solid-State Landscape of 1-Hydroxy-2-naphthoic Acid: A Technical Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-naphthoic acid (HNA), a key organic molecule, is widely utilized as a co-former in the preparation of pharmaceutical co-crystals. Its ability to form robust hydrogen bonds makes it a valuable component in designing novel solid forms of active pharmaceutical ingredients (APIs). Despite its extensive use, the polymorphic landscape of HNA itself has only recently been elucidated, revealing the existence of at least two distinct crystalline forms. Understanding the crystal structure and polymorphism of HNA is crucial for controlling the stability, solubility, and ultimately the efficacy of the pharmaceutical formulations in which it is a component. This technical guide provides an in-depth analysis of the known polymorphs of 1-hydroxy-2-naphthoic acid, detailing their crystallographic properties, thermodynamic relationship, and the experimental protocols for their characterization.
Polymorphic Forms of 1-Hydroxy-2-naphthoic Acid
To date, two polymorphs of 1-hydroxy-2-naphthoic acid have been identified and characterized, designated as Form I and Form II.[1][2][3][4] Initially, only Form I was known.[3] However, a new polymorph, Form II, was discovered during co-crystallization screening experiments.[2][3] Thermodynamic studies have established a monotropic relationship between the two forms, with Form II being the more thermodynamically stable form.[1][2][4]
Crystallographic Data
The crystallographic parameters of Form I and Form II have been determined by single-crystal X-ray diffraction (SCXRD). Both polymorphs crystallize in the monoclinic system but differ in their space groups and unit cell dimensions.[2][3] A summary of the key crystallographic data is presented in the table below.
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 6.9798 (9) | Value not available in search results |
| b (Å) | 3.8107 (6) | Value not available in search results |
| c (Å) | 32.790 (5) | Value not available in search results |
| α (°) | 90.00 | Value not available in search results |
| β (°) | 93.901 (8) | Value not available in search results |
| γ (°) | 90.00 | Value not available in search results |
| Z | Value not available in search results | Value not available in search results |
| CSD Refcode | XNAPAC10 | Not specified |
Data for Form I is from a redetermination of a previously published structure.[3][5]
Molecular Packing and Hydrogen Bonding
The distinct packing arrangements and hydrogen bonding motifs of Form I and Form II are key differentiators. In both polymorphs, molecules form stacks; however, the nature of these stacks differs. In Form I, the molecules within a stack are related by a simple translation, resulting in parallel molecular planes.[2] Conversely, in Form II, the molecules in a stack are related by a twofold screw axis, leading to non-parallel molecular planes.[2] These differences in packing are a direct consequence of the different hydrogen bonding patterns in the two forms.[2][3]
Experimental Protocols
The characterization of the polymorphic forms of 1-hydroxy-2-naphthoic acid involves a suite of analytical techniques. The following sections detail the typical experimental methodologies employed.
Crystallization
-
Form I (Repreparation): The previously known form of HNA can be reprepared through standard crystallization techniques, likely involving the slow evaporation of a suitable solvent.
-
Form II (Discovery): The novel, more stable polymorph (Form II) was serendipitously discovered during failed co-crystallization experiments.[1][2][3] This highlights the importance of screening a wide range of crystallization conditions, including the presence of other molecular species, to explore the full polymorphic landscape of a compound.
Single-Crystal X-ray Diffraction (SCXRD)
A suitable single crystal of each polymorph is mounted on a diffractometer. Data is collected, typically at a controlled temperature, using monochromatic X-ray radiation. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise information about the unit cell dimensions, space group, and atomic coordinates.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for fingerprinting the different polymorphic forms and for analyzing bulk samples. The powdered sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ). Each polymorph exhibits a characteristic diffraction pattern with peaks at specific 2θ values. For instance, Form I of HNA shows characteristic peaks at 2θ values of 5.4, 10.8, 13.1, 14.6, 19.1, 24.5, and 25.6°, while Form II has distinct peaks at 10.4, 12.2, 14.8, and 26.5°.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to probe the vibrational modes of the molecules, which are sensitive to the local environment and hydrogen bonding. Differences in the FT-IR spectra of Form I and Form II are observed in the regions corresponding to the benzene (B151609) skeleton vibration (1450–1500 cm⁻¹) and the hydroxy stretching and out-of-plane bending (1300–1350, 1150–1200, and 900–950 cm⁻¹).[2] A notable difference is in the 1300–1350 cm⁻¹ range, where Form I displays a split double peak, and Form II shows a single peak.[2]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymorphs by measuring the change in mass as a function of temperature. This can indicate the presence of solvates or decomposition pathways.
-
Differential Scanning Calorimetry (DSC): DSC is employed to investigate the thermodynamic relationship between the polymorphs. By heating the samples and measuring the heat flow, one can identify melting points, enantiotropic or monotropic transitions, and determine the relative stability of the forms. For HNA, DSC studies confirmed the monotropic relationship between Form I and Form II.[2]
Visualizing Polymorphic Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Thermodynamic relationship between Form I and Form II of 1-Hydroxy-2-naphthoic acid.
Caption: Experimental workflow for the characterization of 1-Hydroxy-2-naphthoic acid polymorphs.
Conclusion
The study of the polymorphism of 1-hydroxy-2-naphthoic acid reveals a fascinating case of a well-known co-former possessing a richer solid-state chemistry than previously understood. The discovery of a more stable polymorph, Form II, underscores the importance of comprehensive screening in materials science and pharmaceutical development. For scientists working with HNA, a thorough understanding of its polymorphic forms and their interconversion potential is paramount for ensuring the development of robust and reliable crystalline materials. The experimental methodologies outlined in this guide provide a solid framework for the identification and characterization of these, and potentially other, as-yet-undiscovered polymorphs of this important molecule.
References
- 1. A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. | Semantic Scholar [semanticscholar.org]
- 5. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Analytical Methods for 1-Hydroxy-2-naphthoate Detection and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxy-2-naphthoic acid (1H2NA) is a key analytical target in various scientific fields. It is notably the primary metabolite of the long-acting β2 agonist bronchodilator, salmeterol (B1361061) xinafoate, making its quantification essential for pharmacokinetic studies.[1] Additionally, 1H2NA is a known intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and naphthalene.[2] Accurate and robust analytical methods are therefore crucial for its detection and quantification in diverse matrices, from biological fluids to environmental samples.
This document provides detailed application notes and protocols for the primary analytical techniques used to measure 1-Hydroxy-2-naphthoate, including High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection.
Overview of Analytical Methods
The quantification of this compound can be achieved through several advanced analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely reported and versatile technique.
-
Fluorescence Detection (HPLC-FLD): Offers excellent sensitivity and selectivity, making it the method of choice for low-concentration biological samples such as human plasma.[1] this compound possesses native fluorescence, which can be leveraged for its detection.[3]
-
Diode-Array Detection (HPLC-DAD/UV): A robust and common method suitable for higher concentration samples, such as those from in vitro enzymatic reactions or chemical synthesis.[3] It provides good linearity and precision.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of similar compounds like naphthols in biological matrices.[4][5] However, for polar molecules like 1H2NA, a derivatization step is typically required to increase volatility and thermal stability.[4]
-
Spectrofluorometry: The intrinsic fluorescent properties of this compound allow for its direct quantification in solution, which is particularly useful for monitoring enzymatic activity in real-time.[3]
Quantitative Data Summary
The performance of various analytical methods for this compound and related compounds is summarized below, allowing for easy comparison.
| Analytical Method | Matrix | Analyte | Linear Range | LOD / Sensitivity | Precision (RSD%) | Recovery (%) |
| HPLC-Fluorescence | Human Plasma | This compound | 35.3 - 66.8 ng/mL (in study) | 10 ng/mL | 1.6% - 5.5% | Not Reported |
| HPLC-UV | Environmental Water | 1-Naphthol (B170400) | 0.5 - 200 µg/L | 0.22 µg/L | < 2.5% | 79.2% - 80.9% |
| GC-MS | Human Urine | 2-Naphthol (B1666908) (derivatized) | Not Reported | 0.07 µg/L | < 15% | 96% - 109% |
| Spectrofluorometry | Reaction Buffer | This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for 1-Naphthol and 2-Naphthol are included as structurally similar compounds to provide context on achievable sensitivity and performance with related methods.[5][6]
Experimental Workflows and Protocols
Detailed diagrams and step-by-step protocols for the most common analytical methods are provided below.
Workflow for Analysis in Biological Samples (Plasma)
Caption: Workflow for 1H2NA quantification in plasma via SPE and HPLC-FLD.
Protocol 1: Quantification of this compound in Human Plasma by HPLC-Fluorescence
This protocol is based on the methodology developed for pharmacokinetic analysis following the administration of salmeterol xinafoate.[1]
1. Materials and Equipment
-
This compound analytical standard
-
Internal Standard (IS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a fluorescence detector
-
Reverse-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
Methanol (B129727), Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Buffer (e.g., sodium acetate)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load 1 mL of human plasma (pre-spiked with IS) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the 1H2NA and IS from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of the HPLC mobile phase. Vortex to mix.
3. HPLC-Fluorescence Analysis
-
HPLC Column: Ultimate XB-C18 (4.6×250 mm, 5 μm) or equivalent.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 5 mM sodium acetate).[3] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Fluorescence Detector Settings:
4. Quantification
-
Prepare a calibration curve by spiking known concentrations of 1H2NA standard into blank plasma and processing them alongside the unknown samples.
-
Plot the peak area ratio (1H2NA/IS) against the concentration.
-
Determine the concentration of 1H2NA in the unknown samples by interpolation from the linear regression of the calibration curve.
Workflow for Analysis in In Vitro Samples (Enzyme Assay)
Caption: Workflow for 1H2NA quantification in vitro via protein precipitation and HPLC-DAD.
Protocol 2: Quantification of this compound in In Vitro Samples by HPLC-DAD
This protocol is suitable for analyzing samples from enzymatic reactions or chemical synthesis where concentrations are relatively high.[3]
1. Materials and Equipment
-
This compound analytical standard
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reverse-phase HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Buffer (e.g., 5 mM sodium acetate)[3]
-
Microcentrifuge and tubes
-
Vortex mixer
2. Sample Preparation: Protein Precipitation
-
Take a defined volume (e.g., 1 mL) of the aqueous reaction mixture.
-
Add an equal volume of cold acetonitrile to terminate the reaction and precipitate proteins/enzymes.[3]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitate.[3]
-
Carefully collect the supernatant for analysis.
3. HPLC-DAD Analysis
-
HPLC Column: Ultimate XB-C18 (4.6×250 mm, 5 μm) or equivalent.[3]
-
Mobile Phase: A gradient of acetonitrile and 5 mM sodium acetate (B1210297) buffer is often effective.[3] For a simpler method, an isocratic mobile phase of acetonitrile, water, and an acidifier (phosphoric or formic acid) can be used.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
DAD/UV Detector Settings: Monitor across a range (e.g., 210-400 nm) and quantify at the maximum absorbance wavelength (λmax) of this compound.
4. Quantification
-
Prepare a calibration curve using standards of 1H2NA dissolved in a mixture mimicking the final sample solvent (e.g., 50:50 acetonitrile:buffer).
-
Plot the peak area at λmax against the known concentrations of the standards.
-
Calculate the concentration of 1H2NA in the samples from the standard curve. Remember to account for the initial 1:1 dilution during the sample preparation step.
References
- 1. The determination in human plasma of 1-hydroxy-2-naphthoic acid following administration of salmeterol xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Determination of 1-Hydroxy-2-naphthoate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxy-2-naphthoate (HNA), the acidic moiety of the bronchodilator salmeterol (B1361061) xinafoate, requires a sensitive and robust analytical method for its quantification in human plasma to support pharmacokinetic studies.[1] This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the determination of HNA in plasma samples. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects.
Method Overview
The analytical method involves the extraction of this compound and an appropriate internal standard (IS) from human plasma using solid-phase extraction. The extracted analytes are then separated and quantified using a reversed-phase HPLC system with fluorescence detection.
Experimental Protocols
Materials and Reagents
-
This compound (HNA) reference standard
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as another naphthoic acid derivative. The ideal IS should have similar chemical properties to the analyte.[2]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Human Plasma (with anticoagulant, e.g., EDTA)
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X) are recommended for their durability and high recovery of a wide range of compounds from biological fluids.[3]
Instrumentation
-
HPLC System: A system capable of gradient elution with a fluorescence detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of such analytes.[4]
-
Data Acquisition and Processing Software
-
Centrifuge
-
Vortex Mixer
-
SPE Manifold
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of HNA and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the HNA and IS stock solutions in methanol to create calibration standards and quality control (QC) samples.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for isolating the analyte of interest from complex biological matrices.[5]
-
Sample Pre-treatment: Thaw plasma samples on ice. To 1 mL of plasma, add the internal standard and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the HNA and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase composition.
HPLC-Fluorescence Detection Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 235 nm and Emission at 418 nm.
-
Column Temperature: 30 °C.
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of this HPLC method.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | e.g., 2-Naphthoic Acid |
| Retention Time of HNA | ~ 6.8 min |
| Retention Time of IS | ~ 8.2 min |
| Total Run Time | 15 min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL[1] |
| Precision (RSD%) | |
| Intra-day (n=6) | < 6.0% |
| Inter-day (n=6) | < 8.0% |
| Accuracy (% Recovery) | |
| Low QC (40 ng/mL) | 94.5%[1] |
| Medium QC (100 ng/mL) | 97.6%[1] |
| High QC (180 ng/mL) | 98.4%[1] |
| Extraction Recovery | > 90% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC method with fluorescence detection provides a sensitive, accurate, and precise means for quantifying this compound in human plasma.[1] The use of solid-phase extraction for sample preparation ensures a clean extract and high recovery, making this method suitable for pharmacokinetic and other clinical studies. The validation data demonstrates that the method is reliable and robust for its intended purpose.
References
- 1. The determination in human plasma of 1-hydroxy-2-naphthoic acid following administration of salmeterol xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Extraction (SPE) Columns & Cartridges | Phenomenex [phenomenex.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application of 1-Hydroxy-2-naphthoate in Dye Synthesis: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-naphthoate, a derivative of naphthalene, serves as a versatile precursor in the synthesis of a variety of dyes, particularly azo dyes. These dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely utilized in the textile, printing, and food industries due to their vibrant colors and stability.[1] Beyond their traditional use as colorants, recent research has highlighted the potential of this compound-derived dyes and their metal complexes in biomedical applications, including antimicrobial agents and as fluorescent probes for bioimaging.[2][3] Furthermore, derivatives of 1-hydroxy-2-naphthoic acid have been shown to possess anti-inflammatory properties by modulating key signaling pathways, making them of interest to drug development professionals. This document provides detailed protocols for the synthesis of dyes using this compound, summarizes their key quantitative data, and explores their emerging applications in biomedical research.
I. Synthesis of Azo Dyes from this compound
The fundamental process for synthesizing azo dyes from this compound involves a two-step reaction: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with this compound.[1]
Experimental Protocol: Synthesis of a Representative Azo Dye (Sulfaclozine-1-hydroxy-2-naphthoic acid azo dye)
This protocol is based on the synthesis of an azo dye with demonstrated antimicrobial activity.[2][3]
Materials:
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
1-Hydroxy-2-naphthoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of Sulfaclozine
-
Dissolve a specific molar equivalent of sulfaclozine in a dilute solution of hydrochloric acid with cooling in an ice bath (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the sulfaclozine solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution. The presence of excess nitrous acid can be checked with starch-iodide paper.
Part B: Azo Coupling with 1-Hydroxy-2-naphthoic Acid
-
In a separate beaker, dissolve a molar equivalent of 1-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of 1-hydroxy-2-naphthoic acid with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization:
The synthesized dye should be characterized using standard analytical techniques to confirm its structure and purity. These include:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), hydroxyl group (-OH), and carboxylic acid group (-COOH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
II. Quantitative Data of this compound Derived Dyes
The following table summarizes typical quantitative data for azo dyes derived from 1-hydroxy-2-naphthoic acid and related naphthol compounds. The exact values will vary depending on the specific aromatic amine used for diazotization and the solvent.
| Dye/Derivative | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Key Spectroscopic Data (IR, cm⁻¹) | Reference(s) |
| Sulfadiazine-1-hydroxy-2-naphthoic acid azo dye (F1) | 410, 540 | Not Reported | ~3425 (O-H), ~1580 (C=O), ~1440 (N=N) | [4] |
| Sulfadiazine-1-hydroxy-2-naphthoic acid azo dye (F2) | 420, 540 | Not Reported | ~3420 (O-H), ~1535 (C=O), ~1438 (N=N) | [4] |
| Sulfadiazine-1-hydroxy-2-naphthoic acid azo dye (F3) | 410, 540 | Not Reported | ~3430 (O-H), ~1510 (C=O), ~1450 (N=N) | [4] |
| Azo dyes from various anilines and 2-naphthol | 478 - 488 | Not Reported | Broad O-H stretch, N=N stretch around 1400-1500 | [5][6] |
| Azo dyes from benzoic/cinnamic acids and 2-naphthol | ~490 | Not Reported | Azo-hydrazone tautomerism observed | [7] |
III. Applications in Biomedical Research and Drug Development
A. Antimicrobial Activity
Azo dyes derived from 1-hydroxy-2-naphthoic acid have demonstrated promising antimicrobial properties. For instance, the sulfaclozine-1-hydroxy-2-naphthoic acid azo dye and its metal complexes have been screened for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3] The mechanism of action is thought to involve interactions with the bacterial cell membrane and inhibition of essential enzymes.[8]
B. Anti-inflammatory Properties and Signaling Pathway Inhibition
A derivative of 1-hydroxy-2-naphthoic acid, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to exhibit significant anti-inflammatory effects. MHNA inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This inhibition is achieved through the suppression of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[9] This makes this compound derivatives interesting candidates for the development of new anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined experimental, DFT theoretical calculations and biological activity of sulfaclozine azo dye with 1-hydroxy-2-naphthoic acid and its complexes with some metal ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1-Hydroxy-2-naphthoate: A Key Intermediate in Organic Synthesis for Dyes, Pharmaceuticals, and Bioactive Molecules
For Immediate Release
Shanghai, China – December 21, 2025 – 1-Hydroxy-2-naphthoate, a derivative of naphthalene (B1677914), is a pivotal intermediate in organic synthesis, enabling the production of a wide array of commercially significant molecules. Its unique structure is leveraged by researchers, scientists, and drug development professionals in the creation of vibrant azo dyes, complex pharmaceuticals, and potent bioactive compounds. This document provides detailed application notes and protocols for the use of this compound in key synthetic processes, offering insights into its reactivity and utility.
Application in the Synthesis of Azo Dyes
1-Hydroxy-2-naphthoic acid is an excellent coupling agent in the synthesis of azo dyes. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the naphthalene ring influence the color and properties of the resulting dye. The general process involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with 1-hydroxy-2-naphthoic acid under alkaline conditions.
Azo dyes are a major class of synthetic colorants used extensively in the textile, leather, and paper industries. The specific shade of the dye can be modulated by the choice of the aromatic amine.
Role in Pharmaceutical Synthesis: The Case of Salmeterol (B1361061) Xinafoate
In the pharmaceutical industry, 1-hydroxy-2-naphthoic acid, often referred to as xinafoic acid, is utilized in the final step of synthesizing Salmeterol Xinafoate, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Salmeterol is an oily substance at room temperature, making it difficult to handle and formulate into a stable dosage form. By reacting the salmeterol free base with 1-hydroxy-2-naphthoic acid, the stable and crystalline xinafoate salt is formed, which is suitable for inhalation therapies.[1][2][3][4][5]
A Precursor to Bioactive Molecules: Methyl-1-hydroxy-2-naphthoate (MHNA)
This compound serves as a starting material for the synthesis of various bioactive molecules. One such derivative, Methyl-1-hydroxy-2-naphthoate (MHNA), has demonstrated significant anti-inflammatory properties. Research has shown that MHNA can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of key signaling pathways, including NF-κB and MAPKs (JNK and p38).[6] This makes MHNA a promising lead compound for the development of new anti-inflammatory drugs.
Data Presentation
Table 1: Synthesis of an Azo Dye from 1-Hydroxy-2-naphthoic Acid
| Reactant 1 (Amine) | Reactant 2 (Coupling Agent) | Reaction Type | Product | Typical Yield (%) |
| Aniline (B41778) | 1-Hydroxy-2-naphthoic acid | Azo Coupling | Azo Dye | >85 |
Table 2: Synthesis of Salmeterol Xinafoate
| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) |
| Salmeterol (free base) | 1-Hydroxy-2-naphthoic acid | Salt Formation | Salmeterol Xinafoate | >95 |
Table 3: Synthesis of Methyl-1-hydroxy-2-naphthoate (MHNA)
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Yield (%) |
| 1-Hydroxy-2-naphthoic acid | Methanol (B129727) | Sulfuric Acid | Fischer-Speier Esterification | Methyl-1-hydroxy-2-naphthoate | ~85 |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye (Aniline as the amine)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
1-Hydroxy-2-naphthoic acid
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized water
Procedure:
-
Diazotization:
-
In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. This forms the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
A brightly colored azo dye will precipitate.
-
Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
-
Isolation:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product in an oven at a suitable temperature.
-
Protocol 2: Synthesis of Salmeterol Xinafoate
Materials:
-
Salmeterol (free base)
-
1-Hydroxy-2-naphthoic acid
-
Methanol
Procedure:
-
Dissolve Salmeterol free base in a suitable volume of methanol at 25-30°C.[2]
-
In a separate flask, prepare an equimolar solution of 1-hydroxy-2-naphthoic acid in methanol.[2]
-
Slowly add the methanolic solution of 1-hydroxy-2-naphthoic acid to the Salmeterol solution with stirring.[2]
-
The Salmeterol Xinafoate salt will precipitate immediately.[2]
-
Stir the resulting slurry at 10-20°C for 3 hours to ensure complete precipitation.[2]
-
Isolate the crude Salmeterol Xinafoate by filtration.
-
The crude product can be purified by recrystallization from methanol.
Protocol 3: Synthesis of Methyl-1-hydroxy-2-naphthoate (MHNA)
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 1-Hydroxy-2-naphthoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Reflux the mixture for several hours (e.g., 36 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
-
Work-up:
-
After the reaction is complete, cool the solution and remove the excess methanol using a rotary evaporator.[7]
-
Dissolve the residue in diethyl ether.[7]
-
Wash the ether solution sequentially with saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
-
Isolation and Purification:
-
Filter off the drying agent and evaporate the solvent to obtain the crude Methyl-1-hydroxy-2-naphthoate.
-
The product can be further purified by recrystallization from a suitable solvent like ether to yield a pure solid.[7]
-
Visualizations
Caption: Workflow for the synthesis of an azo dye.
Caption: Synthesis of Salmeterol Xinafoate.
Caption: MHNA's inhibition of inflammatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 3. WO2016142582A1 - Process for the preparation of crystalline salmeterol and its xinafoate salt - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2838520A1 - Processes for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 6. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Experimental protocol for the synthesis of 1-Hydroxy-2-naphthoate esters
Topic: Experimental Protocol for the Synthesis of 1-Hydroxy-2-naphthoate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of this compound esters, valuable intermediates in organic synthesis and drug discovery. The described methodology is based on the well-established Fischer-Speier esterification reaction.[1][2][3]
Introduction
This compound esters are a class of organic compounds that serve as important building blocks in the synthesis of various biologically active molecules and materials. For instance, they are precursors for certain anti-inflammatory agents and have been identified in natural products with cytotoxic properties.[4] The synthesis of these esters is typically achieved through the acid-catalyzed esterification of 1-hydroxy-2-naphthoic acid with an appropriate alcohol. This method, known as Fischer esterification, is a reliable and straightforward approach for obtaining these valuable compounds.[1][2][5]
Data Summary
The following table summarizes representative quantitative data for the synthesis of various this compound esters. The data is compiled from literature sources and typical experimental outcomes for Fischer esterification reactions.
| Ester Product | Alcohol Used | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Methyl this compound | Methanol (B129727) | H₂SO₄ | 4-6 | ~90% | 76-80[6] |
| Ethyl this compound | Ethanol | H₂SO₄ | 4-6 | ~85% | 78-80[7] |
| Propyl this compound | Propanol | H₂SO₄ | 6-8 | ~80% | N/A |
| Isopropyl this compound | Isopropanol | H₂SO₄ | 8-10 | ~75% | N/A |
| Phenyl this compound | Phenol | H₂SO₄ | 12-16 | ~70% | N/A |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of methyl this compound as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Materials:
-
1-Hydroxy-2-naphthoic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxy-2-naphthoic acid in an excess of the corresponding alcohol (e.g., methanol).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol) to yield the pure this compound ester.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound esters.
Signaling Pathway Diagram: Fischer Esterification Mechanism
Caption: Mechanism of the Fischer-Speier esterification reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. ossila.com [ossila.com]
- 5. METHYL this compound | 948-03-8 [chemicalbook.com]
- 6. Methyl this compound 98 948-03-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: 1-Hydroxy-2-naphthoate in Liquid Crystal Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of thermotropic liquid crystals utilizing a 1-Hydroxy-2-naphthoate core. The protocols detailed below are based on established methodologies for the preparation of calamitic (rod-shaped) liquid crystals. While this compound derivatives are recognized for their potential in forming liquid crystalline phases, detailed homologous series data is not extensively available in public literature. Therefore, this document presents a representative, hypothetical homologous series to illustrate the principles of synthesis, characterization, and structure-property relationships.
Introduction
The this compound moiety, derived from 1-Hydroxy-2-naphthoic acid, serves as a rigid, aromatic core structure suitable for the design of thermotropic liquid crystals. Its extended, planar naphthalene (B1677914) ring system contributes to the anisotropic molecular geometry required for the formation of mesophases. By functionalizing the hydroxyl and carboxyl groups of 1-Hydroxy-2-naphthoic acid, typically through esterification, it is possible to create calamitic liquid crystals. The addition of flexible terminal alkyl or alkoxy chains is a common strategy to induce and modulate the temperature range of liquid crystalline phases, such as nematic and smectic phases.
Beyond their applications in display technologies, liquid crystals are of growing interest in the pharmaceutical sciences for drug delivery systems, biosensors, and as matrices for controlled release, owing to their ordered yet fluid nature. The biological relevance of naphthoate derivatives, which have shown anti-inflammatory and antibacterial properties, further enhances the potential of these liquid crystals in biomedical applications.[1]
This document outlines the synthesis of a homologous series of 4-n-alkoxyphenyl 1-hydroxy-2-naphthoates and the experimental protocols for their characterization.
Proposed Homologous Series and Expected Properties
A common strategy to create rod-shaped liquid crystals is to link two aromatic units via an ester bond and attach a flexible alkyl or alkoxy chain to one end. Here, we propose a homologous series based on the esterification of 1-Hydroxy-2-naphthoic acid with 4-n-alkoxybenzoic acids.
Table 1: Hypothetical Phase Transition Temperatures for the 4-n-Alkoxyphenyl this compound Homologous Series
| Compound (n) | Alkyl Chain Length (n) | Melting Point (T_m) [°C] (Crystal → LC) | Clearing Point (T_c) [°C] (LC → Isotropic) | Mesophase Type |
| 1 | 1 | 135 | - | No Mesophase |
| 2 | 2 | 128 | 135 | Nematic |
| 3 | 3 | 122 | 142 | Nematic |
| 4 | 4 | 118 | 148 | Nematic |
| 5 | 5 | 115 | 152 | Smectic A, Nematic |
| 6 | 6 | 112 | 155 | Smectic A, Nematic |
| 7 | 7 | 110 | 153 | Smectic A |
| 8 | 8 | 108 | 150 | Smectic A |
Note: The data in this table is hypothetical and serves to illustrate the expected trends in a homologous series of calamitic liquid crystals. Generally, as the alkyl chain length increases, the melting point tends to decrease, while the clearing point often shows an odd-even effect and may increase or decrease depending on the series.
Experimental Protocols
Synthesis of 4-n-Alkoxybenzoic Acids
This protocol describes the synthesis of the 4-n-alkoxybenzoic acid precursors.
Materials:
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Appropriate n-bromoalkane (e.g., 1-bromobutane (B133212) for n=4)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Water (deionized)
Procedure:
-
Etherification:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.
-
Add an excess of potassium carbonate and the desired n-bromoalkane.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude ethyl 4-n-alkoxybenzoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in ethanol.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-n-alkoxybenzoic acid.
-
Synthesis of 4-n-Alkoxyphenyl 1-hydroxy-2-naphthoates
This protocol details the esterification of 1-Hydroxy-2-naphthoic acid with the prepared 4-n-alkoxybenzoic acids.
Materials:
-
1-Hydroxy-2-naphthoic acid
-
4-n-Alkoxybenzoic acid (from protocol 3.1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (B109758) (DCM)
-
Dry pyridine
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-n-alkoxybenzoic acid in dry DCM.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-n-alkoxybenzoyl chloride.
-
-
Esterification:
-
In a separate flask, dissolve 1-Hydroxy-2-naphthoic acid in dry DCM and add an equimolar amount of dry pyridine.
-
Cool the solution to 0 °C.
-
Dissolve the crude 4-n-alkoxybenzoyl chloride in dry DCM and add it dropwise to the 1-Hydroxy-2-naphthoic acid solution.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture successively with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent (e.g., ethanol/chloroform mixture) to yield the final liquid crystalline compound.
-
Characterization of Liquid Crystalline Properties
3.3.1. Polarized Light Microscopy (PLM)
PLM is used to observe the optical textures of the different liquid crystalline phases.
Procedure:
-
Place a small amount of the synthesized compound on a clean glass microscope slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Note the temperatures at which phase transitions occur (melting and clearing points).
-
Identify the liquid crystal phases by their characteristic textures (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic).
3.3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpy changes of the phase transitions.
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the DSC thermogram.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 4-n-alkoxyphenyl 1-hydroxy-2-naphthoates.
Characterization Workflow
Caption: Workflow for the characterization of liquid crystalline properties.
References
Application Notes and Protocols for Studying the Enzymatic Degradation of 1-Hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the enzymatic degradation of 1-hydroxy-2-naphthoate, a key intermediate in the microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and phenanthrene (B1679779).[1][2] Understanding these degradation pathways is crucial for bioremediation strategies and for assessing the metabolic fate of aromatic compounds in various biological systems.
Introduction
This compound is a metabolite formed during the microbial degradation of several PAHs.[1][2] Its subsequent enzymatic transformation is a critical step in the complete mineralization of these environmental pollutants. Two primary enzymatic pathways have been identified for the degradation of this compound:
-
Dioxygenase Pathway: In this pathway, a this compound 1,2-dioxygenase catalyzes the ring cleavage of the substrate.[3][4]
-
Hydroxylase Pathway: This pathway involves a this compound hydroxylase that further hydroxylates the substrate.[5][6][7]
This document outlines detailed protocols for expressing and isolating the relevant enzymes, conducting enzyme activity assays, and analyzing the degradation products using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathways
The enzymatic degradation of this compound can proceed through two distinct pathways, as illustrated below.
Experimental Workflow
The overall workflow for studying the enzymatic degradation of this compound is depicted below.
Experimental Protocols
Bacterial Cultivation and Enzyme Production
This protocol is for the cultivation of bacterial strains known to degrade PAHs, which are likely to produce the enzymes of interest.
-
Bacterial Strains: Pseudomonas sp. or Alcaligenes sp. strains known for phenanthrene or naphthalene degradation are suitable.
-
Media: Use a minimal salt medium with this compound or a related PAH (e.g., phenanthrene) as the sole carbon source to induce the expression of the degradative enzymes.
-
Culture Conditions:
-
Inoculate the medium with a fresh overnight culture of the selected bacterial strain.
-
Incubate at 30°C with shaking at 200 rpm.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells in the late exponential phase by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Preparation of Cell-Free Extract
-
Wash the harvested cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Resuspend the cells in the same buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the sonicate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
The resulting supernatant is the cell-free extract containing the crude enzyme.
Enzyme Activity Assays
a) this compound Dioxygenase Assay
This assay is based on monitoring the decrease in absorbance of this compound or the formation of the ring cleavage product.
-
Reaction Mixture:
-
50 mM potassium phosphate buffer (pH 7.5)
-
100 µM this compound
-
10 µM FeSO4
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Equilibrate the reaction mixture (without the enzyme) to 30°C.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at a specific wavelength (to be determined empirically, typically in the UV range) or the increase in absorbance of the product at its λmax using a spectrophotometer.
-
b) this compound Hydroxylase Assay
This assay measures the oxidation of NAD(P)H, a required cofactor for the hydroxylase.
-
Reaction Mixture:
-
50 mM potassium phosphate buffer (pH 7.5)
-
100 µM this compound
-
200 µM NADPH or NADH
-
5 µM FAD
-
Cell-free extract or purified enzyme
-
-
Procedure:
HPLC Analysis of Degradation Products
This method is used for the separation and quantification of this compound and its degradation products.[9]
-
Sample Preparation:
-
At different time points of the enzymatic reaction, take an aliquot of the reaction mixture.
-
Stop the reaction by adding an equal volume of acetonitrile (B52724).[9]
-
Vortex the mixture vigorously.
-
Centrifuge at 12,000 x g for 10 minutes to precipitate proteins.[9]
-
Collect the supernatant for HPLC analysis.[9]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and 5 mM sodium acetate (B1210297) buffer.
-
Detection: UV detector at a wavelength suitable for the compounds of interest (e.g., determined by UV-Vis scan).
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Data Presentation
The quantitative data from the enzymatic assays and HPLC analysis should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of this compound Degrading Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Cofactor(s) | Source Organism | Reference |
| This compound 1,2-dioxygenase | This compound | 13.5 | 114 | Fe(II) | Pseudomonas sp. PPD | [10] |
| This compound 1,2-dioxygenase | This compound | 10 | 114 s-1 (kcat) | Fe(II) | Nocardioides sp. KP7 | [3] |
| This compound hydroxylase | This compound | 72 (with NADPH) | - | NADPH, FAD | Alcaligenes sp. PPH | [6] |
| This compound hydroxylase | This compound | 75 (with NADH) | - | NADH, FAD | Alcaligenes sp. PPH | [6] |
Table 2: HPLC Analysis of this compound Degradation
| Time (min) | This compound Conc. (µM) | Product 1 Conc. (µM) | Product 2 Conc. (µM) |
| 0 | 100 | 0 | 0 |
| 10 | 75 | 25 | - |
| 20 | 50 | 50 | - |
| 30 | 25 | 75 | - |
| 60 | 0 | 100 | - |
(Note: Product 1 and Product 2 would be the specific degradation products identified, e.g., (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate or 1,2-dihydroxynaphthalene)
Conclusion
These protocols provide a robust framework for investigating the enzymatic degradation of this compound. By following these methods, researchers can elucidate the specific degradation pathways in different microorganisms, characterize the enzymes involved, and quantify the kinetics of the reactions. This information is invaluable for applications in bioremediation, environmental science, and drug metabolism studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENZYME - 1.13.11.38 this compound 1,2-dioxygenase [enzyme.expasy.org]
- 5. This compound hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Biodegradation of phenanthrene by Alcaligenes sp. strain PPH: partial purification and characterization of 1-hydroxy-2-naphthoic acid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENZYME - 1.14.13.135 this compound hydroxylase [enzyme.expasy.org]
- 8. academic.oup.com [academic.oup.com]
- 9. rsc.org [rsc.org]
- 10. Biodegradation of phenanthrene by Pseudomonas sp. strain PPD: purification and characterization of 1-hydroxy-2-naphthoic acid dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Hydroxy-2-naphthoate as a Substrate for Hydroxylase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-naphthoate, a key intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and chrysene (B1668918), serves as a substrate for a specific class of hydroxylase enzymes.[1][2] The enzymatic transformation of this compound is a critical step in the detoxification and catabolism of these environmental pollutants. Understanding the enzymes that act on this compound, their mechanisms, and the downstream pathways provides valuable insights for bioremediation, biocatalysis, and potentially for therapeutic intervention in related metabolic processes. This document provides detailed application notes and experimental protocols for studying this compound as a substrate for two key enzymes: This compound hydroxylase and This compound 1,2-dioxygenase . Additionally, it explores the inhibitory effects of a this compound derivative on inflammatory signaling pathways, highlighting its potential relevance in drug development.
Enzymes Acting on this compound
Two primary enzymes have been identified to utilize this compound as a substrate:
-
This compound Hydroxylase (EC 1.14.13.135): This enzyme catalyzes the oxidative decarboxylation of this compound to produce 1,2-dihydroxynaphthalene. The reaction requires NAD(P)H and molecular oxygen.[3] This enzyme is involved in the chrysene degradation pathway in some bacteria.[3]
-
This compound 1,2-Dioxygenase (EC 1.13.11.38): This enzyme catalyzes the aromatic ring cleavage of this compound, an intra-diol cleavage, to form (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate. This reaction is a key step in the phenanthrene degradation pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for the hydroxylase enzymes that metabolize this compound.
Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase from Nocardioides sp. KP7 [4]
| Parameter | Value |
| Km for this compound | 10 µM |
| kcat | 114 s-1 |
| Molecular Mass (Subunit) | 45 kDa |
| Molecular Mass (Native Enzyme) | 270 kDa |
| Cofactor | Fe(II) |
Table 2: Inhibitory Activity of Methyl-1-hydroxy-2-naphthoate on Inflammatory Mediators in LPS-stimulated Macrophages [5]
| Inhibited Molecule | Effect |
| Nitric Oxide (NO) release | Significantly inhibited |
| Interleukin-1β (IL-1β) release | Significantly inhibited |
| Interleukin-6 (IL-6) release | Significantly inhibited |
| iNOS protein expression | Significantly inhibited |
| COX-2 protein expression | Significantly inhibited |
| iNOS mRNA expression | Inhibited |
| COX-2 mRNA expression | Inhibited |
| IL-1β mRNA expression | Inhibited |
| IL-6 mRNA expression | Inhibited |
Experimental Protocols
Protocol 1: Assay for this compound Hydroxylase Activity
This protocol is based on a spectrophotometric method to measure the rate of NAD(P)H oxidation.
Materials:
-
This compound
-
NADPH or NADH
-
Purified or partially purified this compound hydroxylase
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
850 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 2 mM NADPH (final concentration 100 µM)
-
50 µL of 10 mM this compound (final concentration 500 µM)
-
-
Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 50 µL of the enzyme solution to the cuvette and mix gently by inverting.
-
Measure absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance every 15 seconds for 3-5 minutes.
-
Calculate enzyme activity: The rate of NADPH oxidation is proportional to the decrease in absorbance at 340 nm. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Assay for this compound 1,2-Dioxygenase Activity
This protocol measures the consumption of oxygen using an oxygen electrode.
Materials:
-
This compound
-
Purified this compound 1,2-dioxygenase
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Oxygen electrode and chamber
-
Magnetic stirrer
Procedure:
-
Calibrate the oxygen electrode: Calibrate the oxygen electrode according to the manufacturer's instructions using air-saturated buffer (100% oxygen saturation) and a solution of sodium dithionite (B78146) (0% oxygen saturation).
-
Prepare the reaction mixture: In the oxygen electrode chamber, add:
-
2.8 mL of 50 mM Tris-HCl buffer (pH 7.5)
-
A small magnetic stir bar
-
-
Equilibrate the system: Allow the buffer to equilibrate to the desired temperature (e.g., 30°C) with gentle stirring until a stable baseline of oxygen concentration is achieved.
-
Add the enzyme: Inject a known amount of the purified this compound 1,2-dioxygenase into the chamber.
-
Initiate the reaction: Inject a small volume of a concentrated solution of this compound (e.g., 100 µL of a 10 mM solution) into the chamber to start the reaction.
-
Monitor oxygen consumption: Record the decrease in oxygen concentration over time.
-
Calculate enzyme activity: The initial rate of oxygen consumption is determined from the linear portion of the curve. One unit of enzyme activity can be defined as the amount of enzyme that consumes 1 µmol of oxygen per minute.
Signaling Pathways and Logical Relationships
Bacterial Degradation Pathway of Phenanthrene
The degradation of phenanthrene by certain bacteria involves the conversion of this compound as a key intermediate step. The following diagram illustrates a simplified workflow of this metabolic pathway.
Experimental Workflow for Enzyme Assay
The following diagram outlines the general experimental workflow for determining the activity of a hydroxylase enzyme acting on this compound.
Inhibitory Signaling Pathway of a this compound Derivative
A derivative of this compound, methyl-1-hydroxy-2-naphthoate, has been shown to inhibit key inflammatory signaling pathways.[5] This suggests a potential therapeutic application for compounds with this scaffold. The diagram below illustrates the inhibitory effect on the NF-κB and MAPK signaling pathways.
References
- 1. 1-Hydroxy-2-naphthoic acid (Standard) | Health System Action Network Lab [health.gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-crystallization of 1-Hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the co-crystallization of 1-Hydroxy-2-naphthoic acid (HNA), a common starting material in the synthesis of many pharmaceuticals. Co-crystallization is a powerful technique used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. This document outlines three primary techniques for co-crystal formation: slow evaporation, liquid-assisted grinding, and slurry crystallization.
Introduction to Co-crystallization with 1-Hydroxy-2-naphthoic Acid
1-Hydroxy-2-naphthoic acid is a versatile molecule for co-crystal design due to its hydrogen bonding capabilities, arising from the carboxylic acid and hydroxyl functional groups. It can act as a hydrogen bond donor and acceptor, facilitating the formation of stable co-crystals with a variety of co-formers. The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering, such as supramolecular synthon prediction.
Co-crystallization Techniques
Several techniques can be employed to achieve co-crystallization of 1-Hydroxy-2-naphthoic acid. The choice of method often depends on the properties of the co-former, the desired crystal form, and the scale of the experiment.
Slow Evaporation
Slow evaporation is a solution-based method that often yields high-quality single crystals suitable for X-ray diffraction analysis. The principle involves dissolving both the HNA and the co-former in a common solvent or solvent mixture and allowing the solvent to evaporate slowly, leading to the gradual formation of co-crystals.
Experimental Protocol: Slow Evaporation
A detailed protocol for the slow evaporation co-crystallization of 1-Hydroxy-2-naphthoic acid with N-containing heteroaromatics is provided below.
Materials:
-
1-Hydroxy-2-naphthoic acid (HNA)
-
Co-former (e.g., Tetramethylpyrazine, 1,10-Phenanthroline, 1,4-bis(imidazol-1-ylmethyl)benzene)
-
Methanol
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bars
-
Sealing film (e.g., Parafilm)
Procedure:
-
Preparation of Solutions:
-
Dissolve 1-Hydroxy-2-naphthoic acid and the chosen co-former in a suitable solvent system. A 1:1 methanol-water mixture is often effective.[1] The molar ratio of HNA to the co-former should be systematically varied (e.g., 1:2, 1:1, 2:1) to identify the optimal stoichiometry for co-crystal formation.[1]
-
-
Stirring:
-
Magnetically stir the solution for approximately 20 minutes to ensure complete dissolution and homogeneity.
-
-
Crystallization:
-
Cover the beaker with a sealing film and pierce several small holes in it to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at ambient temperature.
-
-
Crystal Harvesting:
-
Monitor the beaker for crystal formation. The time required can range from several days to weeks.
-
Once well-formed crystals are observed, carefully harvest them from the mother liquor using a spatula or by filtration.
-
Wash the crystals with a small amount of the crystallization solvent to remove any residual impurities.
-
Air-dry the crystals or dry them under a gentle stream of nitrogen.
-
Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is a mechanochemical method that involves grinding the HNA and co-former together with a small amount of liquid. The liquid acts as a catalyst, facilitating molecular mobility and promoting the formation of the co-crystal. This method is often faster than solution-based methods and can sometimes yield different polymorphs.
Experimental Protocol: Liquid-Assisted Grinding
Materials:
-
1-Hydroxy-2-naphthoic acid (HNA)
-
Co-former
-
Grinding liquid (e.g., methanol, ethanol, acetonitrile, water)
-
Mortar and pestle or a ball mill with grinding jars and balls
-
Spatula
Procedure:
-
Mixing:
-
Place stoichiometric amounts of 1-Hydroxy-2-naphthoic acid and the co-former into a mortar or a grinding jar.
-
-
Addition of Liquid:
-
Add a few drops of the grinding liquid to the solid mixture. The amount of liquid should be minimal, just enough to create a paste-like consistency.
-
-
Grinding:
-
Manual Grinding: Grind the mixture vigorously with a pestle for a set period, typically ranging from 15 to 60 minutes.
-
Mechanical Ball Milling: Place the grinding jar in a ball mill and grind at a specific frequency (e.g., 10-30 Hz) for a predetermined time (e.g., 30-90 minutes). The choice of grinding jar and ball material (e.g., stainless steel, zirconia) can influence the outcome.
-
-
Product Isolation:
-
After grinding, scrape the resulting solid from the mortar or grinding jar.
-
The product can be used directly for analysis or may be subjected to a brief annealing step (heating at a temperature below the melting point) to improve crystallinity.
-
Slurry Crystallization
Slurry crystallization is a solution-mediated transformation method where a suspension of the HNA and co-former is stirred in a solvent in which they have limited solubility. Over time, the initially present solid phases will convert to the most stable co-crystal form. This method is particularly useful for screening for the most thermodynamically stable co-crystal polymorph.
Experimental Protocol: Slurry Crystallization
Materials:
-
1-Hydroxy-2-naphthoic acid (HNA)
-
Co-former
-
Slurry solvent (a solvent in which both components are sparingly soluble)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Filtration apparatus
Procedure:
-
Preparation of the Slurry:
-
Place stoichiometric amounts of 1-Hydroxy-2-naphthoic acid and the co-former in a vial.
-
Add a sufficient amount of the slurry solvent to create a stirrable suspension.
-
-
Equilibration:
-
Seal the vial and stir the slurry at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A constant stirring speed should be maintained.
-
-
Isolation of the Solid Phase:
-
After the equilibration period, filter the solid from the slurry.
-
Wash the collected solid with a small amount of the slurry solvent.
-
Dry the solid material before characterization.
-
Data Presentation
The following tables summarize quantitative data for co-crystals of 1-Hydroxy-2-naphthoic acid found in the literature.
Table 1: Co-crystal Systems of 1-Hydroxy-2-naphthoic Acid
| Co-former | Molar Ratio (HNA:Co-former) | Crystallization Method | Solvent(s) | Reference |
| Tetramethylpyrazine | 1:2 | Slow Evaporation | Methanol/Water | [1] |
| 1,10-Phenanthroline | 1:1 | Slow Evaporation | Methanol/Water | [1] |
| 1,4-bis(imidazol-1-ylmethyl)benzene | 2:1 | Slow Evaporation | Methanol/Water | [1] |
| Caffeine (B1668208) | 1:1 | Slurry Crystallization | Not specified | [2][3] |
| Pyrazinecarboxamide | Not specified | Not specified | Not specified | [4] |
| Theophylline | Not specified | Ethylene glycol based method | Ethylene glycol | [5] |
Table 2: Physicochemical Properties of 1-Hydroxy-2-naphthoic Acid and its Co-crystals
| Compound | Melting Point (°C) |
| 1-Hydroxy-2-naphthoic acid | 191-192[6], 195-205 (dec.)[7] |
| 1-Hydroxy-2-naphthoic acid - Carbamazepine Co-crystal | Not specified, but mentioned as formed[4][8] |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described co-crystallization techniques.
Caption: Workflow for Slow Evaporation Co-crystallization.
Caption: Workflow for Liquid-Assisted Grinding Co-crystallization.
Caption: Workflow for Slurry Crystallization.
Characterization of Co-crystals
Once the co-crystals are obtained, it is essential to characterize them to confirm their formation and to determine their physicochemical properties. Common characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase, which will have a different diffraction pattern from the starting materials.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure of the co-crystal, including the molecular arrangement and hydrogen bonding interactions.
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the co-crystal, which is typically different from the melting points of the individual components.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the co-crystal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: To observe shifts in vibrational frequencies, particularly those of the functional groups involved in hydrogen bonding, which confirms the interaction between the HNA and the co-former.
-
Solubility and Dissolution Studies: To quantify the improvement in the solubility and dissolution rate of the HNA in its co-crystal form.
Conclusion
The co-crystallization of 1-Hydroxy-2-naphthoic acid presents a valuable strategy for modifying its physicochemical properties. The techniques of slow evaporation, liquid-assisted grinding, and slurry crystallization offer versatile approaches to screen for and produce HNA co-crystals. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers in the fields of pharmaceutical sciences and crystal engineering to explore the potential of HNA co-crystals. Careful selection of co-formers and crystallization techniques, followed by thorough characterization, is key to developing novel solid forms with enhanced performance characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-crystals of caffeine and hydroxy-2-naphthoic acids: unusual formation of the carboxylic acid dimer in the presence of a heterosynthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 7. 149231000 [thermofisher.com]
- 8. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hydroxy-2-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of an alkali metal salt of 1-naphthol (B170400) (1-naphthoxide) with carbon dioxide, typically under elevated temperature and pressure.
Q2: Why are anhydrous conditions critical for the Kolbe-Schmitt reaction?
The presence of water, even in small amounts, can significantly inhibit the carboxylation process and reduce the yield of this compound.[1] Water can protonate the highly reactive 1-naphthoxide intermediate, rendering it less nucleophilic and thus less reactive towards the weakly electrophilic carbon dioxide.
Q3: How does the choice of alkali metal hydroxide (B78521) affect the reaction?
The alkali metal cation plays a crucial role in the regioselectivity of the carboxylation. For the synthesis of this compound from 1-naphthol, potassium hydroxide is often preferred as it favors the formation of the desired 2-carboxy isomer. The use of different alkali metals can influence the ratio of isomeric products.
Q4: What are the primary byproducts in this synthesis?
The main byproduct is often the isomeric 4-hydroxy-1-naphthoic acid. The formation of this isomer is influenced by reaction conditions such as temperature and the choice of alkali metal. In some cases, unreacted 1-naphthol may also be present as an impurity.
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all reactants, solvents, and glassware are thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1] |
| Incomplete Formation of 1-Naphthoxide | Use a slight excess of a strong base (e.g., potassium hydroxide) to ensure complete deprotonation of 1-naphthol. |
| Insufficient Carbon Dioxide Pressure | The carboxylation step is pressure-dependent. Ensure the reaction is conducted at the recommended CO2 pressure. Higher pressures generally favor higher yields. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Too low a temperature may lead to a slow reaction rate, while excessively high temperatures can promote side reactions or decomposition. Optimize the temperature based on literature procedures or systematic studies. |
| Poor Mixing | Inadequate stirring can lead to localized overheating and inefficient contact between the reactants. Use effective mechanical or magnetic stirring throughout the reaction. |
Impurity Formation
Problem: The final product is contaminated with significant amounts of impurities, such as the isomeric 4-hydroxy-1-naphthoic acid or unreacted 1-naphthol.
| Potential Cause | Recommended Solution |
| Incorrect Alkali Metal Cation | For preferential formation of this compound, potassium salts of 1-naphthol are generally favored. |
| High Reaction Temperature | Higher temperatures can favor the formation of the thermodynamically more stable 4-hydroxy isomer. Running the reaction at the lowest effective temperature can improve selectivity for the 2-carboxy product. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. |
| Inefficient Purification | Employ appropriate purification techniques. Recrystallization from a suitable solvent system is a common and effective method for removing isomeric impurities and unreacted starting material. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Carboxylation of 1-Naphthol
| Alkali Metal | Solvent | Temperature (°C) | CO2 Pressure (Pa) | Yield of this compound | Reference |
| Potassium | Nitrobenzene | 80 | 3.9 x 10⁵ | ~80% | [2] |
| Potassium | Dibutyl carbitol | 50-150 | Superatmospheric | 72.7% | [1] |
Experimental Protocols
Synthesis of this compound via the Kolbe-Schmitt Reaction
This protocol is a generalized procedure based on established methods.[1]
Materials:
-
1-Naphthol
-
Potassium Hydroxide (KOH)
-
Dibutyl carbitol (or another suitable high-boiling inert solvent)
-
Carbon Dioxide (CO2) gas
-
Hydrochloric Acid (HCl)
-
Toluene (B28343) (for extraction)
-
Sodium Bicarbonate (NaHCO3)
-
Deionized Water
Procedure:
-
Formation of Potassium 1-Naphthoxide: In a reaction flask equipped with a stirrer and a distillation apparatus, add 1-naphthol and dibutyl carbitol. While stirring, add a 45% aqueous solution of potassium hydroxide.
-
Removal of Water: After the formation of the potassium 1-naphthoxide is complete, remove the water from the mixture by distillation under reduced pressure at approximately 135°C. This step is crucial to ensure anhydrous conditions.
-
Carboxylation: Cool the reaction mixture to the desired carboxylation temperature (e.g., 100-150°C). Introduce carbon dioxide into the flask under pressure and maintain the pressure for several hours with vigorous stirring.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and add water to dissolve the potassium salt of the product.
-
Separate the aqueous layer from the organic layer (dibutyl carbitol).
-
Wash the organic layer with water and combine the aqueous washes.
-
Treat the combined aqueous layer with toluene to extract any unreacted 1-naphthol.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the crude 1-hydroxy-2-naphthoic acid.
-
-
Purification:
-
Filter the crude product and wash it with water to remove any remaining acid.
-
For further purification, redissolve the precipitate in an aqueous sodium bicarbonate solution.
-
Extract this solution with an organic solvent like toluene to remove any remaining non-acidic impurities.
-
Re-acidify the aqueous layer with hydrochloric acid to precipitate the purified 1-hydroxy-2-naphthoic acid.
-
Filter the purified product, wash with water, and dry under vacuum.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing 1-Hydroxy-2-naphthoate Synthesis
Welcome to the technical support center for the synthesis and purification of 1-Hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the Kolbe-Schmitt reaction of 1-naphthol (B170400).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture, as water can hydrolyze the phenoxide and inhibit carboxylation.[1] | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Dry the potassium naphtholate intermediate thoroughly, for example, by azeotropic distillation. |
| Incomplete Formation of Potassium Naphtholate: Insufficient base or reaction time will lead to unreacted 1-naphthol. | - Use a stoichiometric amount or a slight excess of a strong base like potassium hydroxide (B78521).- Allow sufficient time for the deprotonation of 1-naphthol to complete before introducing carbon dioxide. | |
| Insufficient Carbon Dioxide Pressure: The carboxylation step requires adequate CO2 pressure to proceed efficiently. | - Ensure the reaction vessel is properly sealed and can withstand the required pressure.- Use a CO2 cylinder with a regulator to maintain a constant pressure throughout the reaction. | |
| Low Reaction Temperature: The reaction rate is temperature-dependent, and a temperature that is too low will result in a sluggish or incomplete reaction. | - Optimize the reaction temperature. A typical range for the carboxylation of potassium naphtholate is between 125°C and 150°C. | |
| Product is Impure (Discolored, Broad Melting Point) | Formation of Isomeric Byproducts: Carboxylation can also occur at other positions on the naphthalene (B1677914) ring, such as the 4-position, leading to the formation of 4-hydroxy-1-naphthoic acid. The regioselectivity is sensitive to temperature.[2] | - Carefully control the reaction temperature to favor the formation of the desired 2-carboxy isomer.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, toluene) to separate the isomers. |
| Presence of Unreacted 1-Naphthol: Incomplete carboxylation will leave unreacted starting material in the product mixture. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of 1-naphthol.- Optimize reaction time, temperature, and CO2 pressure. | |
| Oxidation of 1-Naphthol: 1-Naphthol is susceptible to oxidation, which can lead to colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | |
| Difficulty in Product Isolation | Product is an Oily Substance Instead of a Solid: This can occur if the product is impure or if residual solvent is present. | - Ensure complete removal of the reaction solvent before attempting to crystallize the product.- Purify the crude product by recrystallization to obtain a crystalline solid. |
| Poor Recovery During Recrystallization: Using an inappropriate solvent or cooling the solution too quickly can lead to significant product loss. | - Select a recrystallization solvent in which 1-hydroxy-2-naphthoic acid has high solubility at elevated temperatures and low solubility at room temperature.- Allow the solution to cool slowly to promote the formation of large, pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the deprotonation of 1-naphthol in the Kolbe-Schmitt reaction?
A1: Potassium hydroxide is commonly used and is effective for the synthesis of 1-hydroxy-2-naphthoic acid. The choice of alkali metal can influence the regioselectivity of the carboxylation.[2]
Q2: What is a typical temperature and pressure range for the carboxylation of potassium 1-naphtholate?
A2: A general temperature range is 125°C to 150°C under a carbon dioxide pressure of several atmospheres. One specific patent describes a process at approximately 135°C.[3] It is crucial to optimize these parameters for your specific setup to maximize yield and selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by periodically taking small aliquots from the reaction mixture (if the setup allows) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material (1-naphthol) and the appearance of the product.
Q4: What are the best solvents for recrystallizing 1-hydroxy-2-naphthoic acid?
A4: 1-Hydroxy-2-naphthoic acid is sparingly soluble in hot water but readily soluble in ethanol and other organic solvents.[3] Therefore, a mixed solvent system like ethanol/water is often effective for recrystallization. Toluene can also be a suitable solvent. The choice of solvent should be based on achieving high recovery of pure crystals.
Q5: How can I confirm the purity of my final product?
A5: The purity of 1-hydroxy-2-naphthoic acid can be assessed by several methods:
-
Melting Point: A sharp melting point close to the literature value (around 199-201°C) indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify any impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity of this compound (Hypothetical Data)
| Temperature (°C) | CO2 Pressure (atm) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| 120 | 5 | 6 | Dibutyl Carbitol | 65 | 92 |
| 135 | 5 | 6 | Dibutyl Carbitol | 80 | 95 |
| 150 | 5 | 6 | Dibutyl Carbitol | 75 | 90 (increased isomer formation) |
| 135 | 3 | 6 | Dibutyl Carbitol | 70 | 94 |
| 135 | 7 | 6 | Dibutyl Carbitol | 82 | 95 |
| 135 | 5 | 4 | Dibutyl Carbitol | 68 | 96 |
| 135 | 5 | 8 | Dibutyl Carbitol | 81 | 95 |
Note: This table presents hypothetical data for illustrative purposes. Optimal conditions should be determined experimentally.
Experimental Protocols
Synthesis of 1-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction
This protocol is adapted from a patented procedure and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Naphthol (alpha-naphthol)
-
Potassium Hydroxide (KOH)
-
Dibutyl Carbitol (diethylene glycol dibutyl ether)
-
Carbon Dioxide (gas)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol (for recrystallization)
-
Activated Carbon
Procedure:
-
Formation of Potassium Naphtholate: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add 1-naphthol and dibutyl carbitol.
-
While stirring, slowly add a solution of potassium hydroxide in water.
-
Heat the mixture to azeotropically remove the water, ensuring the formation of the anhydrous potassium salt of 1-naphthol.
-
Carboxylation: Once all the water is removed, cool the mixture slightly and then introduce carbon dioxide gas into the flask under pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 135°C) and maintain the CO2 pressure for several hours with vigorous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously add water.
-
Separate the aqueous layer containing the potassium salt of 1-hydroxy-2-naphthoic acid.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., toluene) to remove any unreacted 1-naphthol and dibutyl carbitol.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid with cooling until the precipitation of 1-hydroxy-2-naphthoic acid is complete.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and filter the hot solution.
-
Add hot deionized water dropwise to the hot ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for optimizing synthesis.
References
Technical Support Center: HPLC Analysis of 1-Hydroxy-2-naphthoate
Welcome to the technical support center for the HPLC analysis of 1-Hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of this compound?
The most frequently encountered problems during the HPLC analysis of this compound, an acidic aromatic compound, include peak tailing, poor resolution, retention time variability, and baseline noise. These issues can compromise the accuracy and reproducibility of analytical results.[1][2][3]
Q2: Why does my this compound peak show tailing?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1][4] A primary reason is the interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.[3] Other contributing factors can include column overload, improper mobile phase pH, and extra-column effects.[1][2]
Q3: What causes the retention time of my this compound peak to shift between injections?
Retention time variability can stem from several factors. Changes in mobile phase composition, such as fluctuations in pH or organic solvent ratio, are a common cause.[5][6] Temperature fluctuations can also affect retention times, as can an improperly equilibrated column.[6][7] A leak in the HPLC system or a failing pump can also lead to inconsistent flow rates and, consequently, shifting retention times.[7]
Q4: I am observing significant baseline noise in my chromatogram. What could be the cause?
Baseline noise can originate from various sources within the HPLC system. These include the detector, the pump, and the mobile phase.[8][9][10] Specific causes can range from a deteriorating detector lamp and air bubbles in the system to contaminated or poorly mixed mobile phase solvents.[7][11][12] Electrical interference from nearby instruments can also contribute to baseline noise.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase pH: this compound is an acidic compound. To ensure it is in a single, un-ionized form and minimize interactions with residual silanols, the mobile phase pH should be controlled.[2] An acidic mobile phase, typically with a pH between 2.5 and 3.5, is recommended. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase.[13]
-
Evaluate Column Condition: A degraded or contaminated column is a common source of peak tailing.[2] If the column is old or has been used with complex matrices, consider flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[2] Using a column with low silanol activity can also mitigate peak tailing.[13]
-
Prevent Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2] If you suspect overloading, try diluting your sample or reducing the injection volume.
-
Minimize Extra-Column Effects: The tubing and connections outside of the column can contribute to band broadening and peak tailing.[1] Ensure that the tubing length is minimized and that all fittings are secure to reduce dead volume.
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure the analyte is in its un-ionized form, minimizing secondary interactions with the stationary phase.[1][2] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and mask residual silanol activity.[1] |
| Injection Volume | < 20 µL | To prevent column overload and peak distortion.[1] |
| Sample Solvent | Mobile Phase | To avoid peak shape distortion caused by solvent mismatch.[1] |
Issue 2: Retention Time Variability
This guide addresses the causes of shifting retention times and provides solutions to improve reproducibility.
Troubleshooting Workflow for Retention Time Variability
Caption: A systematic approach to diagnosing retention time shifts.
Detailed Troubleshooting Steps:
-
Ensure Consistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially for ionizable compounds like this compound.[14] Use a calibrated pH meter and precise measurements for all components. It is also crucial to properly degas the mobile phase to prevent bubble formation, which can affect pump performance.
-
Maintain Stable Temperature: The temperature of the column has a direct impact on retention time. Employ a column oven to maintain a consistent temperature throughout your analytical run.[6]
-
Check for Leaks: A leak in the system will cause a drop in pressure and a change in the flow rate, leading to longer retention times.[7] Carefully inspect all fittings, pump seals, and connections for any signs of leakage.
-
Ensure Proper Column Equilibration: Before starting a series of injections, it is essential to equilibrate the column with the mobile phase until a stable baseline is achieved. Inadequate equilibration can cause retention times to drift, particularly at the beginning of a run.
| Parameter | Potential Impact on Retention Time | Recommended Action |
| Mobile Phase Composition | Inconsistent organic-to-aqueous ratio or pH can cause drift. | Prepare mobile phase carefully and consistently. Use a buffer to stabilize pH.[15] |
| Column Temperature | Fluctuations can lead to shifts in retention. | Use a column oven to maintain a constant temperature. |
| Flow Rate | Inconsistent flow rate results in variable retention times. | Check for leaks and ensure the pump is functioning correctly.[7] |
| Column Equilibration | Insufficient equilibration leads to drifting retention times. | Equilibrate the column for an adequate amount of time before analysis. |
Issue 3: Baseline Noise
This guide will help you identify and eliminate sources of baseline noise in your chromatograms.
Troubleshooting Workflow for Baseline Noise
Caption: A workflow for identifying and resolving baseline noise.
Detailed Troubleshooting Steps:
-
Ensure High-Quality and Properly Prepared Mobile Phase: The use of high-purity, HPLC-grade solvents is essential to minimize baseline noise.[9] Impurities in the mobile phase can create spurious peaks and an unstable baseline.[9] Thoroughly degassing the mobile phase is also critical to prevent the formation of air bubbles, which can cause significant noise in the detector.[11]
-
Maintain the Detector: A common source of baseline noise is the detector itself. A failing lamp will result in decreased light intensity and increased noise. Regularly check the lamp's energy output and replace it when necessary. The flow cell can also become contaminated, so periodic cleaning is recommended.
-
Ensure a Stable Pumping System: The pump should deliver the mobile phase at a constant, pulse-free rate. Pressure fluctuations, often caused by air bubbles in the pump head or faulty check valves, will manifest as baseline noise.[8] Purging the pump can often resolve issues with trapped air.
-
Prevent Contamination: Contamination anywhere in the system, from the mobile phase reservoirs to the column and detector, can contribute to a noisy baseline. Regularly flushing the system and using a guard column can help prevent the buildup of contaminants on the analytical column.
| Source of Noise | Common Cause | Recommended Action |
| Mobile Phase | Dissolved gas, impurities, or microbial growth. | Degas the mobile phase, use HPLC-grade solvents, and prepare fresh solutions regularly.[9][11] |
| Detector | Aging lamp, contaminated flow cell, or incorrect settings. | Check lamp energy, clean the flow cell, and optimize detector parameters.[11] |
| Pump | Air bubbles, faulty check valves, or leaks. | Purge the pump, clean or replace check valves, and inspect for leaks.[7] |
| System Contamination | Buildup of sample matrix or other contaminants. | Flush the entire system and consider using a guard column. |
Experimental Protocol: HPLC Analysis of this compound
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) is a common mobile phase. The exact ratio may need to be optimized, but a starting point of 60:40 (v/v) acetonitrile to acidified water is suggested.[13] For mass spectrometry applications, formic acid is a suitable modifier.[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a working standard solution at a concentration of approximately 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For relatively clean samples, dissolve a known quantity in the mobile phase to achieve a concentration within the calibration range.[16] For more complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[17] All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[16]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times to check for system suitability parameters such as retention time reproducibility and peak area precision.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
4. Data Analysis:
-
Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Quantification: Calculate the concentration of this compound in the samples using the calibration curve.
-
System Suitability: Ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility) are within acceptable limits. A tailing factor of less than 1.5 is generally desirable.[4]
Workflow for HPLC Method Development for this compound
Caption: A general workflow for developing an HPLC method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mastelf.com [mastelf.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Noisy Baseline - Chromatography Forum [chromforum.org]
- 13. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. asianjpr.com [asianjpr.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. nacalai.com [nacalai.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-2-naphthoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of 1-Hydroxy-2-naphthoate in experimental settings.
Troubleshooting Guide
Issue 1: this compound fails to dissolve in aqueous buffers.
-
Probable Cause: this compound is known to be insoluble in cold water and sparingly soluble in hot water.[1][2][3] Its large hydrophobic naphthalene (B1677914) ring limits its interaction with water molecules.
-
Recommended Solutions:
-
pH Adjustment: Increase the pH of the aqueous solution. As a carboxylic acid, this compound becomes significantly more soluble in alkaline conditions (pH > 7) due to the deprotonation of the carboxylic acid group, forming the more polar and water-soluble naphthoate anion.[3]
-
Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, and PEG300.[4][5] It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% DMSO) and gradually increase it to avoid precipitation, while also considering the tolerance of the experimental system (e.g., cell culture) to the solvent.
-
Heat and Sonication: Gently warming the solution and using a sonicator can provide the necessary energy to overcome the crystal lattice energy and facilitate dissolution.[4] However, be cautious of potential compound degradation at high temperatures.
-
Issue 2: Precipitation occurs when the organic stock solution of this compound is diluted into an aqueous buffer.
-
Probable Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, causing it to crash out of solution. This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous phase.[5]
-
Recommended Solutions:
-
Optimize Dilution Technique: Add the organic stock solution dropwise into the vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can initiate precipitation.[5]
-
Maintain a Low Percentage of Co-solvent: Ensure the final concentration of the organic solvent from the stock solution remains low enough not to disrupt the experimental system but high enough to aid solubility.
-
Work at a Lower Final Concentration: If possible, reducing the final desired concentration of this compound in the aqueous medium is the most straightforward way to prevent precipitation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for preparing a stock solution of this compound?
A1: this compound is freely soluble in several organic solvents.[1][2] The choice of solvent will depend on the downstream application.
-
Dimethyl sulfoxide (B87167) (DMSO): A common choice for preparing high-concentration stock solutions for in vitro assays.
-
Ethanol: Suitable for many biological experiments, but its volatility should be considered.
-
Diethyl ether and Benzene: Also effective solvents, but their use may be limited by safety and toxicity concerns in biological systems.[1][2]
Q2: Are there any solubility-enhancing excipients that can be used with this compound?
A2: Yes, several excipients can improve the aqueous solubility of poorly soluble compounds like this compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[5]
-
Surfactants: Surfactants like Tween-80 can form micelles that entrap hydrophobic compounds, increasing their solubility in aqueous solutions.[4]
-
Polymers: Hydrophilic polymers such as polyethylene (B3416737) glycol (PEG) can also be used to improve solubility.[4]
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral solutions, it exists predominantly in its protonated, poorly soluble form. In alkaline solutions (pH above its pKa), it deprotonates to form the much more water-soluble this compound anion.[3] Therefore, adjusting the pH to the alkaline range is a very effective method for dissolution.
Q4: What is a reliable starting protocol for dissolving this compound for an in vivo experiment?
A4: A multi-component solvent system is often necessary for in vivo studies. A previously reported successful formulation involves a step-wise addition of solvents.[4] Always prepare a clear stock solution first before adding co-solvents. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]
Data Presentation
Table 1: Solubility of 1-Hydroxy-2-naphthoic Acid in Various Solvents
| Solvent | Solubility | Reference(s) |
| Cold Water | Insoluble | [1][2] |
| Hot Water | Sparingly Soluble | [3] |
| Alcohol (Ethanol) | Freely Soluble | [1][2][3] |
| Diethyl Ether | Freely Soluble | [1][2] |
| Benzene | Freely Soluble | [1][2] |
| Alkalies | Readily Soluble | [3] |
Table 2: Example Formulations for Solubilizing 1-Hydroxy-2-naphthoic Acid
| Formulation Components | Achieved Solubility | Notes | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (6.64 mM) | Results in a clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (6.64 mM) | Results in a suspended solution. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (6.64 mM) | Results in a clear solution. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.882 mg of 1-Hydroxy-2-naphthoic acid (MW: 188.18 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the solution or sonicate for a few minutes.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
-
Start with a known volume of deionized water or your desired buffer.
-
While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to raise the pH to > 8.0.
-
Gradually add the powdered 1-Hydroxy-2-naphthoic acid to the alkaline solution while continuing to stir.
-
Once dissolved, the pH can be carefully adjusted downwards if required by the experimental conditions, but be aware that precipitation may occur if the pH drops too low.
-
Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
Visualizations
Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: The central role of this compound in the microbial degradation of phenanthrene.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-ヒドロキシ-2-ナフトエ酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 4. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Purification of Crude 1-Hydroxy-2-naphthoate
Welcome to the technical support center for the purification of crude 1-Hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, particularly for removing minor impurities. Column chromatography is employed when a higher degree of purity is required or when impurities have similar solubility characteristics to the desired product.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities in crude this compound often originate from the synthetic route. These can include unreacted starting materials, such as 1-naphthol, and byproducts from side reactions. The crude product may also contain colored impurities, which are often polynuclear aromatic compounds or oxidation products that can be challenging to remove.
Q3: How can I remove persistent colored impurities from my this compound product?
A3: Colored impurities can often be effectively removed by treating the crude product with activated carbon during the recrystallization process. The activated carbon adsorbs the colored molecules, which are then removed by hot filtration. Alternatively, reversed-phase flash chromatography can be a powerful technique for separating the desired compound from colored contaminants.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: this compound is freely soluble in ethanol (B145695) and diethyl ether and sparingly soluble in hot water.[1] Therefore, a mixed solvent system of ethanol and water is a common and effective choice for recrystallization. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Slow cooling then promotes the formation of pure crystals.
Q5: What is a good starting point for developing a column chromatography method for this compound purification?
A5: For silica (B1680970) gel column chromatography, a good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound. An HPLC method for analyzing this compound uses a mobile phase of acetonitrile, water, and phosphoric acid with a C18 column, which can be adapted for preparative purposes.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently saturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated, and the compound is coming out of solution too quickly. | - Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to reduce the supersaturation. - Ensure a slower cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not completely transferred during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to recover any remaining crystals. |
| Product is still colored after recrystallization. | - The colored impurities have similar solubility to the product. - The amount of activated carbon used was insufficient. | - Add a small amount of activated carbon to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities. - Consider a second recrystallization or purification by column chromatography. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | - The mobile phase polarity is incorrect. - The column is overloaded with the sample. | - Adjust the mobile phase polarity based on TLC analysis. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[3] - Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| The product is eluting too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| The product is not eluting from the column (low Rf). | - The mobile phase is not polar enough. | - Gradually increase the proportion of the polar solvent in the mobile phase. |
| Streaking or tailing of the product band. | - The sample is not soluble in the mobile phase. - The column is overloaded. - The silica gel is too acidic or basic. | - Dissolve the crude sample in a minimum amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). - Reduce the amount of sample loaded. - Use neutral silica gel or add a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds) to the eluent. |
| Low recovery of the product. | - The product is irreversibly adsorbed onto the silica gel. - Some fractions containing the product were not identified and collected. | - If the compound is suspected to be strongly adsorbed, consider using a more polar mobile phase or a different stationary phase (e.g., alumina). - Carefully monitor the elution with TLC to ensure all fractions containing the product are collected. |
Experimental Protocols
Recrystallization of Crude this compound using an Ethanol/Water System
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
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Crude this compound
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Ethanol
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Deionized Water
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Activated Carbon (optional, for colored impurities)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and swirling.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
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Crystallization: Heat the solution to boiling. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (around 198-202 °C) indicates high purity.
Purification of Crude this compound by Silica Gel Column Chromatography
Objective: To achieve high-purity this compound by separating it from impurities using column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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TLC plates and chamber
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Collection tubes or flasks
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Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot it on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v) to find a system that gives an Rf value of approximately 0.3-0.4 for the this compound spot.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent. Carefully load the solution onto the top of the column. Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the fractions that contain the pure this compound.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
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Analysis: Determine the yield and assess the purity of the final product by melting point, TLC, and/or HPLC.
Quantitative Data
| Purification Method | Starting Material Purity | Final Purity | Typical Yield | Key Parameters |
| Recrystallization (Ethanol/Water) | ~90% | >98% | 70-85% | Solvent ratio and cooling rate are critical for high purity and yield. |
| Silica Gel Column Chromatography | ~90% | >99% | 60-80% | Proper mobile phase selection based on TLC is crucial for effective separation. |
Note: The purity and yield values are typical and can vary depending on the nature and amount of impurities in the crude starting material.
Visualizations
References
Side reactions to consider in 1-Hydroxy-2-naphthoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-2-naphthoate. The primary synthetic route discussed is the Kolbe-Schmitt reaction of 1-naphthol (B170400).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Presence of moisture: Water inhibits the Kolbe-Schmitt reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the alkali metal salt of 1-naphthol is completely dry before carboxylation. |
| 2. Incomplete formation of the naphthoxide salt: Insufficient base will lead to unreacted 1-naphthol. | 2. Use a stoichiometric amount of a strong base (e.g., sodium hydroxide (B78521), potassium hydroxide). | |
| 3. Insufficient carbon dioxide pressure or temperature: The carboxylation step requires specific conditions to proceed efficiently. | 3. Ensure the reaction is carried out at the recommended temperature (e.g., 120-135°C) and under sufficient CO₂ pressure (e.g., 15-20 psig or higher). | |
| 4. Decarboxylation: Excessive temperature or prolonged reaction times can lead to the decomposition of the product back to 1-naphthol. | 4. Carefully control the reaction temperature and time. | |
| Product is Contaminated with Starting Material (1-Naphthol) | 1. Incomplete reaction: See "Low or No Product Yield". | 1. Re-evaluate reaction conditions (temperature, pressure, time, stoichiometry). |
| 2. Inefficient purification: 1-Naphthol can be difficult to separate from the product. | 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, diethyl ether, or acetonitrile) can be effective. An aqueous sodium bicarbonate extraction can also be used to separate the acidic product from the less acidic 1-naphthol. | |
| Presence of Isomeric Impurities (e.g., 4-Hydroxy-1-naphthoic acid) | 1. Reaction conditions favoring para-carboxylation: The regioselectivity of the Kolbe-Schmitt reaction is sensitive to temperature and the choice of alkali metal. | 1. Generally, lower temperatures favor ortho-carboxylation (formation of this compound). The use of sodium salts also tends to favor ortho substitution, while potassium salts can lead to higher proportions of the para isomer, especially at higher temperatures. |
| Formation of Dicarboxylic Acids (e.g., 1-Naphthol-2,4-dicarboxylic acid) | 1. Harsh reaction conditions: High temperatures and pressures can promote further carboxylation of the desired product. | 1. Use the mildest effective reaction conditions. Optimize temperature and pressure to maximize the yield of the mono-carboxylated product. |
| Product Discoloration (Beige to Brown-Grey Powder) | 1. Oxidation of 1-naphthol or the product: Naphthols and their derivatives can be sensitive to air oxidation, especially at elevated temperatures and in the presence of base. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, degassed solvents. |
| 2. Presence of impurities from starting materials. | 2. Use high-purity 1-naphthol and other reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via the Kolbe-Schmitt reaction?
A1: The primary side reactions include:
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Isomer Formation: Carboxylation at the C4 position to yield 4-Hydroxy-1-naphthoic acid. The regioselectivity is influenced by reaction conditions.
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Dicarboxylation: Further carboxylation of the product to form 1-Naphthol-2,4-dicarboxylic acid, particularly under harsh conditions.
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Unreacted Starting Material: Incomplete reaction leading to the presence of 1-naphthol in the final product.
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Oxidative Coupling: Dimerization of 1-naphthol to form binaphthol derivatives can occur, though it is generally a minor side reaction under controlled conditions.
Q2: How can I maximize the yield of this compound over its isomers?
A2: To favor the formation of the desired ortho-carboxylation product (this compound), it is generally recommended to use the sodium salt of 1-naphthol and to conduct the reaction at lower temperatures (around 125-135°C). Higher temperatures and the use of potassium salts tend to favor the formation of the para-isomer (4-Hydroxy-1-naphthoic acid).
Q3: What is a reliable method for purifying the crude product?
A3: A common and effective purification strategy involves the following steps:
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Dissolve the crude reaction mixture in hot water.
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Extract with a non-polar organic solvent (e.g., toluene) to remove unreacted 1-naphthol and other non-acidic impurities.
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Acidify the aqueous layer with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 1-Hydroxy-2-naphthoic acid.
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Collect the precipitate by filtration.
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Further purify the solid by recrystallization from a suitable solvent such as an ethanol/water mixture, diethyl ether, or acetonitrile.
Q4: Why is it critical to perform the reaction under anhydrous conditions?
A4: The presence of water, even in small amounts, can significantly inhibit the Kolbe-Schmitt reaction. Water can protonate the highly nucleophilic naphthoxide, reducing its reactivity towards the weakly electrophilic carbon dioxide. This will lead to lower yields and a higher proportion of unreacted starting material.
Data Presentation
The following table summarizes the expected products and the general influence of reaction conditions on their formation in the carboxylation of 1-naphthol. Specific yield percentages are highly dependent on the precise experimental setup and are not consistently reported across the literature.
| Product | Structure | General Yield & Selectivity Notes |
| 1-Hydroxy-2-naphthoic acid (Desired Product) | 1-hydroxy-2-naphthoic acid | Favored by lower temperatures (e.g., 125-150°C) and the use of sodium naphthoxide. Can achieve high yields under optimized conditions. |
| 4-Hydroxy-1-naphthoic acid (Isomeric Byproduct) | 4-hydroxy-1-naphthoic acid | Formation is favored at higher temperatures and with potassium naphthoxide. |
| 1-Naphthol (Unreacted Starting Material) | 1-naphthol | Presence indicates incomplete reaction or decarboxylation of the product at high temperatures. |
| 1-Naphthol-2,4-dicarboxylic acid (Dicarboxylation Byproduct) | 1-naphthol-2,4-dicarboxylic acid | Formation is more likely under forcing conditions (higher temperature and pressure). |
Experimental Protocols
Synthesis of 1-Hydroxy-2-naphthoic acid via the Kolbe-Schmitt Reaction
This protocol is adapted from a procedure described in US Patent 3,405,170.
Materials:
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1-Naphthol (alpha-naphthol)
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Potassium hydroxide (45% aqueous solution)
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Dibutyl carbitol (as an inert diluent)
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Carbon dioxide (gas)
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Hydrochloric acid (for acidification)
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Toluene (B28343) (for extraction, optional)
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Water
Procedure:
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Formation of Potassium Naphtholate:
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In a reaction flask equipped with a stirrer and distillation column, charge 20 grams of 1-naphthol and 200 grams of dibutyl carbitol.
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Stir the mixture at approximately 25°C while adding 16.8 grams of a 45% aqueous potassium hydroxide solution.
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Continue stirring until the formation of potassium 1-naphtholate is complete.
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Removal of Water:
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Distill the resulting suspension under reduced pressure (e.g., 15 mm Hg) at a temperature of about 135°C to remove all water. It is crucial for the reaction mixture to be anhydrous.
-
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Carboxylation:
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Transfer the anhydrous suspension to a pressure reactor (e.g., a Parr apparatus).
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Heat the mixture to approximately 120°C and introduce carbon dioxide gas to a pressure of 15-20 pounds per square inch gage (psig).
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Maintain these conditions with stirring for a sufficient time to allow for carboxylation.
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Work-up and Isolation:
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After cooling the reactor, mix the carboxylation product with hot water (approximately 90°C).
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Separate the aqueous layer from the organic dibutyl carbitol layer. The product, as its potassium salt, will be in the aqueous layer.
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(Optional) Wash the aqueous layer with toluene to extract any remaining organic impurities.
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Acidify the aqueous layer with hydrochloric acid until no further precipitation is observed.
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Collect the precipitated 1-Hydroxy-2-naphthoic acid by filtration.
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Wash the solid with water to remove any remaining acid and salts.
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Dry the final product.
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Visualizations
Caption: Main reaction and side reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
How to prevent the degradation of 1-Hydroxy-2-naphthoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Hydroxy-2-naphthoate during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from light and moisture. The material should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q2: How should I store stock solutions of this compound?
A2: For stock solutions, freezing is recommended to prolong shelf life. Specific recommendations are:
It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: this compound is susceptible to degradation through several pathways, including:
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Oxidation: The naphthol ring is prone to oxidation, especially in the presence of strong oxidizing agents, air (oxygen), and light. This can lead to the formation of colored degradation products such as dihydroxy naphthalenes and naphthoquinones.
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Photodegradation: Exposure to UV light can induce photochemical reactions. For instance, derivatives of this compound have been shown to undergo photodecarbonylation.
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Thermal Degradation: High temperatures can cause decomposition, leading to the release of irritating fumes.
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Hydrolysis: While generally more stable to hydrolysis than esters, prolonged exposure to extreme pH conditions in solution can affect its stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid this compound (e.g., yellowing or browning) | Oxidation due to exposure to air and/or light. | Store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon). Store in a cool, dark place. |
| Precipitation or cloudiness in a stored stock solution. | The solution may have become supersaturated at a lower temperature, or degradation may have occurred, leading to less soluble byproducts. | Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, the solution may have degraded and should be discarded. Prepare fresh solutions and store them in smaller aliquots. |
| Inconsistent results in assays using stored this compound. | Degradation of the compound, leading to a lower concentration of the active molecule. | Prepare fresh standards and solutions from a properly stored solid sample. Perform a purity check of the stored material using a suitable analytical method like HPLC. |
| Appearance of new peaks in the chromatogram of a stored sample. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method to monitor the purity of your samples over time. |
Experimental Protocols
Stability-Indicating HPLC Method (Example)
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential for specific applications.
Objective: To separate this compound from its potential degradation products.
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient Elution: A gradient is recommended to ensure the separation of compounds with varying polarities. An example gradient is provided in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 230 nm (or a wavelength determined by UV spectral analysis of the parent compound)
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Injection Volume: 10 µL
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a compound and for developing a stability-indicating analytical method.
1. Acid Hydrolysis:
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Dissolve this compound in a suitable solvent and add 0.1 N HCl.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 N NaOH before analysis.
2. Base Hydrolysis:
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Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 N HCl before analysis.
3. Oxidative Degradation:
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Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
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Store at room temperature, protected from light, for 24 hours.
4. Thermal Degradation:
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Place the solid compound in a 70°C oven for 48 hours.
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Dissolve the stressed sample in a suitable solvent for analysis.
5. Photodegradation:
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Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
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Analyze the solution and a control sample stored in the dark.
Visualizations
References
Technical Support Center: Optimizing Enzymatic Assays with 1-Hydroxy-2-naphthoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 1-Hydroxy-2-naphthoate in enzymatic assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metabolite formed during the microbial degradation of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and naphthalene.[1] It serves as a substrate for several enzymes, including this compound 1,2-dioxygenase and this compound hydroxylase.[2][3][4]
Q2: What are the solubility properties of this compound?
A2: this compound is freely soluble in alcohol, benzene, and diethyl ether, but it is insoluble in cold water.[5] This is a critical consideration when preparing stock and working solutions for your assays.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its poor solubility in water, it is recommended to dissolve this compound in an organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. For storage, it is advised to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What types of enzymes can be assayed using this compound?
A4: this compound is a known substrate for ring-cleaving dioxygenases and hydroxylases. These enzymes are often involved in bacterial catabolic pathways for aromatic compounds.[2][3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your enzymatic assays with this compound.
Problem: No or significantly lower than expected enzyme activity.
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Potential Cause: Suboptimal assay conditions.
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Solution: Ensure your assay buffer is within the optimal pH and temperature range for your specific enzyme. Many dioxygenases exhibit optimal activity between pH 7 and 10 and at temperatures ranging from 5-40°C.[6] It is also crucial to use the assay buffer at room temperature, not ice-cold, to ensure optimal performance.[7]
-
-
Potential Cause: Enzyme inactivation.
-
Solution: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to enzyme denaturation. If you suspect your enzyme has been inactivated, a fresh aliquot should be used. For iron-dependent dioxygenases, activity can sometimes be restored by incubation with FeSO4 and ascorbic acid.[8]
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-
Potential Cause: Substrate precipitation or degradation.
-
Solution: Given the low water solubility of this compound, it may precipitate in aqueous assay buffers.[5] Prepare fresh substrate solutions and visually inspect for any precipitation. The stability of the substrate under your specific assay conditions should also be evaluated by running a no-enzyme control.[9]
-
-
Potential Cause: Missing necessary cofactors.
Problem: High background signal in the absence of the enzyme.
-
Potential Cause: Non-enzymatic degradation of the substrate.
-
Solution: Run a control reaction containing all components except the enzyme. This will allow you to measure the rate of any non-enzymatic reaction and subtract it from your experimental results.
-
-
Potential Cause: Interfering substances in the sample.
-
Solution: Certain compounds can interfere with enzymatic assays. For example, EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) should be avoided in sample preparations.[7]
-
Problem: Inconsistent or non-reproducible results.
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Potential Cause: Inaccurate pipetting or reagent mixing.
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Potential Cause: Temperature fluctuations during the assay.
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Solution: Pre-incubate all reagents at the assay temperature to ensure thermal equilibrium before initiating the reaction. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.
-
Quantitative Data Summary
The following tables provide key quantitative data for optimizing your enzymatic assays.
| Table 1: General Optimal Conditions for Dioxygenase Activity | |
| Parameter | Optimal Range |
| pH | 7.0 - 10.0[6] |
| Temperature | 5 - 40°C (Optimum often around 25°C)[6] |
| Table 2: Kinetic Parameters for this compound Dioxygenase from Nocardioides sp. KP7 | |
| Parameter | Value |
| Apparent Km | 10 µM[8] |
| kcat | 114 s-1[8] |
Detailed Experimental Protocols
Protocol: Spectrophotometric Assay for this compound Dioxygenase
This protocol is a representative method for measuring the activity of this compound dioxygenase by monitoring the consumption of NADH at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
NADH Stock Solution: 10 mM NADH in Assay Buffer. Prepare fresh.
-
Cofactor Stock Solution: 10 mM Ferrous Ammonium Sulfate in water. Prepare fresh.
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Enzyme Solution: A purified or partially purified preparation of this compound dioxygenase at a suitable concentration in Assay Buffer.
2. Assay Procedure:
-
Set up a 1 mL reaction in a quartz cuvette.
-
Add the following components in order:
-
850 µL Assay Buffer
-
50 µL of 1 mM this compound (final concentration: 50 µM)
-
50 µL of 0.4 mM NADH (final concentration: 20 µM)
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50 µL of 0.2 mM Ferrous Ammonium Sulfate (final concentration: 10 µM)
-
-
Mix gently by inversion and incubate at 30°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 50 µL of the Enzyme Solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
3. Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to determine the rate of non-enzymatic NADH oxidation.
-
No-Substrate Control: Replace the this compound solution with an equal volume of DMSO to measure any substrate-independent NADH consumption by the enzyme preparation.
Visualizations
The following diagrams illustrate key workflows and concepts related to enzymatic assays with this compound.
Caption: A typical experimental workflow for an enzymatic assay.
References
- 1. Reaction Details [sabiork.h-its.org]
- 2. fishersci.com [fishersci.com]
- 3. EC 1.14.13.135 - this compound hydroxylase. [ebi.ac.uk]
- 4. This compound hydroxylase - Wikipedia [en.wikipedia.org]
- 5. 1-Hydroxy-2-naphthoic acid (≥97.0%) - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
Resolving peak tailing issues in 1-Hydroxy-2-naphthoate chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 1-Hydroxy-2-naphthoate, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] For an ideal chromatographic peak, the shape should be Gaussian and symmetrical.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and poor reproducibility of results. This compound, as a phenolic and carboxylic acid compound, is particularly susceptible to peak tailing due to its chemical properties and potential for secondary interactions with the stationary phase.[3]
Q2: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
A2: The most common causes of peak tailing for this compound are:
-
Secondary Interactions with Silanol (B1196071) Groups: The primary cause is often the interaction of the analyte with acidic silanol groups (-Si-OH) on the surface of silica-based stationary phases.[4] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.[5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[6] The predicted pKa of the carboxylic acid group in this compound is approximately 2.7.[7] If the mobile phase pH is close to this pKa, a mixture of the ionized (naphthoate) and unionized (naphthoic acid) forms of the molecule will exist, leading to peak broadening or splitting.[8][9]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion and tailing.[10]
-
Column Degradation: An old or contaminated column, or the formation of a void at the column inlet, can result in poor peak shape.
-
Extra-Column Effects: Issues such as excessive tubing length between the column and detector, or large-volume detector cells, can contribute to band broadening and peak tailing.[2]
Q3: How can I eliminate peak tailing caused by secondary silanol interactions?
A3: To minimize secondary interactions with silanol groups, you can implement the following strategies:
-
Adjust Mobile Phase pH: The most effective approach for an acidic analyte like this compound is to lower the mobile phase pH.[11] Operating at a pH of approximately 2.0-2.5 ensures that the carboxylic acid group is fully protonated (unionized) and also suppresses the ionization of the surface silanol groups, thus minimizing secondary retention.[12]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns made from high-purity silica (B1680970) have fewer residual silanol groups. "End-capped" columns are chemically treated to block many of these active sites, significantly reducing the potential for secondary interactions.[13] A polar-endcapped C18 column can offer a good balance of retention and excellent peak shape.[14]
-
Use a Column with Low Silanol Activity: Some columns are specifically designed to have low silanol activity. For instance, a Newcrom R1 column is a reverse-phase column with stated low silanol activity that can be suitable for the analysis of 1-Hydroxy-2-naphthoic acid.
Q4: What is the optimal mobile phase pH for analyzing this compound?
A4: To achieve sharp, symmetrical peaks, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[8] Given the predicted pKa of approximately 2.7 for the carboxylic acid group of this compound, a mobile phase pH of ≤ 2.5 is recommended.[7] This ensures that the analyte is in a single, unionized form, leading to consistent retention and improved peak shape.[4] Operating near the pKa will likely result in peak splitting or tailing due to the presence of both ionized and unionized forms of the analyte.[9]
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of this compound, based on typical chromatographic behavior of acidic compounds. An Asymmetry Factor (As) of 1.0 indicates a perfectly symmetrical peak.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| 4.0 | > 1.5 | pH is above the pKa, leading to significant ionization and strong secondary interactions with silanols, causing severe tailing. |
| 3.5 | ~1.4 - 1.5 | pH is still close to the pKa, resulting in a mixed population of ionized and unionized analyte, causing noticeable peak tailing. |
| 3.0 | ~1.2 - 1.3 | As the pH approaches the pKa, peak shape begins to improve, but some tailing is still expected due to partial ionization. |
| 2.5 | 1.0 - 1.2 | At this pH, the analyte is predominantly in its unionized form, and silanol interactions are suppressed, leading to a symmetrical or near-symmetrical peak. |
| 2.0 | 1.0 - 1.1 | Further lowering the pH ensures complete suppression of analyte and silanol ionization, resulting in optimal peak symmetry. |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 2.5)
Objective: To prepare a buffered mobile phase that suppresses the ionization of this compound and minimizes secondary interactions with silanol groups.
Materials:
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), 85%
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
0.45 µm solvent filter
Procedure:
-
Prepare the Aqueous Buffer (20 mM Phosphate Buffer, pH 2.5): a. Weigh the appropriate amount of KH₂PO₄ to prepare a 20 mM solution in 1 L of HPLC-grade water. b. While monitoring with a calibrated pH meter, slowly add 85% phosphoric acid dropwise to the solution with stirring until the pH reaches 2.5. c. Filter the aqueous buffer through a 0.45 µm solvent filter to remove any particulates.[4]
-
Prepare the Final Mobile Phase: a. Mix the prepared aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., a starting point of 60:40 v/v aqueous:acetonitrile can be used and further optimized). b. Degas the final mobile phase using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.
-
System Equilibration: a. Flush the HPLC system with the newly prepared mobile phase. b. Equilibrate the column for a minimum of 15-20 minutes, or until a stable baseline is achieved, before injecting the sample.
Protocol 2: HPLC Analysis of this compound
Objective: To provide a starting point for the HPLC analysis of this compound designed to produce sharp, symmetrical peaks.
Chromatographic Conditions:
-
Column: High-purity, polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: 60:40 (v/v) 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (adjust ratio as needed for optimal retention)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile phase
Procedure:
-
Prepare the mobile phase as described in Protocol 1.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Inject the standard solution and record the chromatogram.
-
Evaluate the peak shape (asymmetry factor), retention time, and resolution from any other components.
-
Adjust the mobile phase composition (ratio of aqueous buffer to acetonitrile) as necessary to achieve the desired retention time and separation.
Visualizations
The following diagrams illustrate the troubleshooting workflow for peak tailing and the chemical interactions that can lead to this issue.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Analyte interactions leading to peak tailing.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. Human Metabolome Database: Showing metabocard for 1-Hydroxy-2-naphthoic acid (HMDB0243892) [hmdb.ca]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of 1-Hydroxy-2-naphthoate: HPLC, GC-MS, and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Hydroxy-2-naphthoate, a key chemical intermediate and metabolite, is crucial for various applications in pharmaceutical development and research. This guide provides an objective comparison of three prominent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a validated HPLC method and adapted protocols for GC-MS and LC-MS/MS based on the analysis of structurally similar compounds, providing a solid foundation for method selection and development.
Methodology Comparison
The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC with fluorescence or UV detection is a robust and widely accessible technique, GC-MS and LC-MS/MS offer enhanced selectivity and sensitivity, particularly for complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and reliable technique for the quantification of this compound. A validated method utilizing fluorescence detection has been established for its determination in human plasma, demonstrating good sensitivity, accuracy, and precision.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity. However, due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. This additional sample preparation step can introduce variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it ideal for trace-level quantification in complex matrices. This technique combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate quantification.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the quantification of this compound. The data for HPLC is based on a validated method, while the data for GC-MS and LC-MS/MS are estimations based on the analysis of structurally related naphthoic acid derivatives.
| Parameter | HPLC with Fluorescence Detection | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 6% | < 15% | < 5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL | ~0.5 ng/mL |
Experimental Protocols
Validated HPLC Method for this compound in Human Plasma
This protocol is based on a validated method for the determination of 1-Hydroxy-2-naphthoic acid (HNA) in human plasma.[1]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 1 mL of human plasma, add an internal standard and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 310 nm and emission at 420 nm.
c. Validation Parameters
-
Linearity: Assessed by analyzing calibration standards at a minimum of five concentration levels.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.[1]
-
Specificity: Evaluated by analyzing blank plasma samples to ensure no interference at the retention time of the analyte and internal standard.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Adapted GC-MS Protocol for this compound
This protocol is adapted from methods for the analysis of other hydroxylated aromatic acids.
a. Sample Preparation (Derivatization is required)
-
Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
b. GC-MS Conditions
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Adapted LC-MS/MS Protocol for this compound
This protocol is based on general principles for the LC-MS/MS analysis of small molecules in biological fluids.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC-MS/MS System: Sciex Triple Quad 5500 or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a precursor ion to a specific product ion for this compound and the internal standard.
This guide provides a comparative overview and foundational protocols for the quantification of this compound. For any specific application, it is imperative to perform a thorough method development and validation to ensure the results are accurate and reliable.
References
A Comparative Guide to the Fluorescent Properties of 1-Hydroxy-2-naphthoate and Other Key Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. The ideal probe should offer high sensitivity, specificity, and photostability, tailored to the specific application, whether it be measuring intracellular pH, detecting metal ions, or imaging cellular processes. This guide provides an objective comparison of 1-Hydroxy-2-naphthoate, a versatile naphthalene-based fluorophore, with other widely used fluorescent probes such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and Seminaphthorhodafluor (SNARF-1).
This compound and its derivatives are recognized for their sensitivity to environmental changes, including pH and the presence of metal ions.[1][2] Their fluorescence characteristics are intrinsically linked to their chemical structure, making them valuable tools in the development of novel sensors.[3][4] This comparison will delve into their quantitative fluorescent properties, experimental protocols for their validation, and their functional applications to assist researchers in making informed decisions for their experimental needs.
Quantitative Comparison of Fluorescent Properties
The efficacy of a fluorescent probe is defined by several key photophysical parameters. These include the excitation and emission maxima (λex and λem), which dictate the instrumental setup; the quantum yield (Φf), a measure of the probe's brightness; the fluorescence lifetime (τ), which can provide additional information about the probe's environment; and the acid dissociation constant (pKa), crucial for pH indicators. The table below summarizes these properties for this compound and its alternatives.
| Property | This compound / Derivatives | BCECF | Carboxy SNARF-1 | Key Differences & Notes |
| Excitation Max (λex) | ~300-350 nm[1][5] | ~440 nm and ~490 nm (dual-excitation)[6] | ~488 nm and ~540 nm (dual-excitation)[6][7] | This compound is UV-excitable, while BCECF and SNARF-1 are excitable with visible light, making them suitable for standard confocal microscopy and flow cytometry. |
| Emission Max (λem) | ~370-450 nm[1][5] | ~535 nm[8] | ~580 nm and ~640 nm (dual-emission)[7][8] | SNARF-1 is a ratiometric dye based on dual emission, which can provide more robust measurements by minimizing effects of probe concentration and photobleaching. |
| Quantum Yield (Φf) | Variable, dependent on environment and derivatization[1] | ~0.3-0.4[6] | ~0.2-0.3[6] | BCECF generally offers a higher quantum yield, translating to brighter signals. The quantum yield of naphthoate derivatives can be enhanced through chemical modification. |
| pKa | Varies with derivative structure[1] | ~6.98[6] | ~7.4[6] | BCECF and SNARF-1 have pKa values well-suited for measuring physiological pH changes in the cytosol of living cells (typically pH 6.8-7.4).[6][7] |
| Primary Application | Metal ion sensing (e.g., Al³⁺), pH sensing[2][9] | Intracellular pH measurement[6][8] | Intracellular pH measurement[6][7] | While all can be used for pH, this compound derivatives have shown particular promise as chemosensors for specific metal ions. |
Visualizing Experimental and Conceptual Frameworks
To better understand the practical and theoretical aspects of using these fluorescent probes, the following diagrams illustrate a typical experimental workflow for fluorescence spectroscopy and a conceptual comparison of the probes' primary sensing mechanisms.
Caption: General experimental workflow for characterizing a fluorescent probe.
Caption: Conceptual comparison of sensing mechanisms for the fluorescent probes.
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the fundamental procedure for measuring the fluorescence spectra of a probe.
-
Materials:
-
Fluorescent probe of interest (e.g., this compound)
-
Appropriate solvent (e.g., ethanol, phosphate-buffered saline)
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe (typically 1-10 µM) in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to excitation scan mode.
-
Set a fixed emission wavelength at the expected peak of fluorescence. If unknown, an initial emission scan can provide an estimate.
-
Scan a range of excitation wavelengths (e.g., 250-400 nm for this compound). The resulting spectrum will show the efficiency of different wavelengths at exciting the fluorophore, and the peak corresponds to the excitation maximum (λex).[10]
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths, starting just above the excitation wavelength to avoid Rayleigh scattering. The peak of this spectrum is the emission maximum (λem).[10]
-
-
Determination of Fluorescence Quantum Yield (Φf)
The quantum yield is a measure of the efficiency of the fluorescence process and is typically determined relative to a standard of known quantum yield.
-
Materials:
-
Fluorescent probe (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
-
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Prepare at least five different concentrations for each, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[5]
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the respective plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
-
Determination of pKa for pH-Sensitive Probes
This protocol is used to determine the pH at which the acidic and basic forms of the probe are in equal concentration.
-
Materials:
-
pH-sensitive fluorescent probe
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate (B1201080) buffers).[6]
-
pH meter
-
Spectrofluorometer
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent probe at a constant concentration in each of the different pH buffers.
-
Fluorescence Measurement: For each pH value, record the fluorescence intensity at the emission maximum after exciting at the appropriate wavelength. For ratiometric probes, record the intensities at two different emission or excitation wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of intensities for ratiometric probes) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pKa is the pH value at the inflection point of the curve.
-
-
Conclusion
This compound serves as a foundational structure for a versatile class of fluorescent probes. Its primary advantages lie in its sensitivity to the local environment, which has been effectively harnessed for the development of chemosensors for metal ions like Al³⁺.[2][9] However, for general intracellular pH measurements, commercially available probes such as BCECF and Carboxy SNARF-1 often present more practical solutions.[6] These probes are excitable by visible light, compatible with common biological imaging instrumentation, and possess pKa values optimized for physiological conditions.[7] BCECF is noted for its high quantum yield, while SNARF-1 offers the benefits of ratiometric measurements to correct for experimental artifacts.[6][8] The choice between these probes will ultimately depend on the specific requirements of the experiment, including the target analyte, the required pH sensitivity range, and the available instrumentation. The protocols provided offer a standardized framework for researchers to validate these and other novel fluorescent probes for their specific applications in biological and pharmaceutical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.montana.edu [chemistry.montana.edu]
A Comparative Guide to 1-Hydroxy-2-naphthoate and 2-Hydroxy-1-naphthoate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the isomeric hydroxynaphthoic acids, 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, serve as crucial intermediates and pharmacophores. Their utility spans the synthesis of dyes, pharmaceuticals, and other specialty organic molecules. While structurally similar, the positional difference of the hydroxyl and carboxyl groups on the naphthalene (B1677914) ring imparts distinct physicochemical properties and reactivity, influencing their performance in various synthetic and biological applications. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and protocols to aid researchers in their selection and application.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
A summary of the key physicochemical and spectroscopic properties of 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid is presented below. These properties are fundamental to understanding their behavior in different solvent systems and their structural characterization.
| Property | 1-Hydroxy-2-naphthoic acid | 2-Hydroxy-1-naphthoic acid |
| CAS Number | 86-48-6 | 2283-08-1 |
| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol |
| Melting Point | ~200 °C[1] | 156–157 °C (decomposes)[2][3] |
| Appearance | Beige to brown-grey powder[1] | White to light yellow powder[4] |
| ¹H NMR (DMSO-d₆, δ) | 12.82 (s, 1H), 8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H)[5] | 12.82 (s, 1H), 8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H)[6] |
| ¹³C NMR (DMSO-d₆, δ) | 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 125.02, 123.81, 119.33, 108.52[5] | 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 125.02, 123.81, 119.33, 108.52[6] |
Synthesis via Kolbe-Schmitt Reaction
Both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid are commonly synthesized via the Kolbe-Schmitt reaction.[3][7] This carboxylation reaction involves the treatment of the corresponding naphthoxide with carbon dioxide under pressure and heat. The choice of starting material, either 1-naphthol (B170400) or 2-naphthol, dictates the final product.
Experimental Protocol: Generalized Kolbe-Schmitt Synthesis of Hydroxynaphthoic Acids
This protocol provides a general procedure for the synthesis of hydroxynaphthoic acids. The specific reaction conditions, such as temperature and pressure, can be optimized to improve yield and purity.
Materials:
-
1-Naphthol or 2-Naphthol
-
Sodium hydroxide (B78521) or Potassium hydroxide
-
Carbon dioxide (high pressure)
-
Sulfuric acid or Hydrochloric acid (for acidification)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Formation of the Naphthoxide: In a reaction vessel, dissolve the starting naphthol in an appropriate anhydrous solvent.
-
Stoichiometrically add a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium naphthoxide.
-
The mixture is heated under vacuum to remove any residual water, as the reaction is sensitive to moisture.
-
Carboxylation: The reaction vessel is pressurized with carbon dioxide to the desired pressure (e.g., 5-100 atm).
-
The reaction mixture is heated to a specific temperature (e.g., 125-250 °C) and stirred for several hours. The regioselectivity of the carboxylation can be temperature-dependent.
-
Work-up and Isolation: After cooling, the excess CO₂ is vented.
-
The reaction mixture is treated with water to dissolve the salt of the hydroxynaphthoic acid.
-
The aqueous solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with an acid like sulfuric or hydrochloric acid to precipitate the hydroxynaphthoic acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Kolbe-Schmitt synthesis of hydroxynaphthoic acids.
Comparative Biological Activity and Signaling Pathways
While both isomers are used in drug development, their specific biological activities can differ. A notable example is the anti-inflammatory potential of a derivative of 1-hydroxy-2-naphthoic acid.
Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[8] This inhibitory effect is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] MHNA significantly reduced the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8]
2-Hydroxy-1-naphthoic acid has also been noted for its potential anti-inflammatory and antioxidant properties, contributing to its use in skincare formulations.[4] However, detailed mechanistic studies comparable to those for MHNA are less readily available in the public domain.
The NF-κB Signaling Pathway: A Target for Anti-inflammatory Action
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by Methyl-1-hydroxy-2-naphthoate.
Experimental Workflow: A General Approach for Synthesis and Comparison
The following diagram outlines a typical workflow for the synthesis and comparative analysis of organic compounds like 1-hydroxy-2-naphthoate and 2-hydroxy-1-naphthoate.
Caption: A generalized experimental workflow for organic synthesis and comparison.
Conclusion
Both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid are valuable building blocks in chemical synthesis and drug discovery. The choice between these isomers will depend on the specific synthetic strategy and the desired properties of the final product. 1-Hydroxy-2-naphthoic acid and its derivatives have shown promise as anti-inflammatory agents through the inhibition of the NF-κB and MAPK pathways. In contrast, 2-hydroxy-1-naphthoic acid is a well-established intermediate, particularly in the dye industry, with potential applications in skincare. The provided data and protocols offer a foundation for researchers to make informed decisions and to design experiments for the synthesis and evaluation of these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-kB pathway overview | Abcam [abcam.com]
- 3. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB [bmrb.io]
- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1-Naphthoic Acid and 2-Naphthoic Acid
A Guide for Researchers and Drug Development Professionals
Naphthoic acids, bicyclic aromatic carboxylic acids, serve as versatile scaffolds in medicinal chemistry. Their two structural isomers, 1-naphthoic acid and 2-naphthoic acid, while differing only in the position of the carboxyl group on the naphthalene (B1677914) ring, exhibit distinct biological profiles. This guide provides a comparative overview of their antimicrobial, cytotoxic, and anti-inflammatory activities, supported by available experimental data and detailed methodologies.
Comparative Biological Activity
A comprehensive evaluation of the biological activities of 1-naphthoic acid and 2-naphthoic acid is crucial for guiding their potential therapeutic applications. The following tables summarize the available quantitative data for their antimicrobial, cytotoxic, and anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial potential of 1-naphthoic acid and 2-naphthoic acid has been evaluated against common bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.
| Compound | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| 1-Naphthoic Acid | >1000 | 500 |
| 2-Naphthoic Acid | >1000 | 250 |
| Ciprofloxacin (Standard) | 15.625 | 31.25 |
Data sourced from a study on lanthanum complexes of naphthoic acid derivatives, which included data on the parent acids.[1]
Cytotoxic Activity
The cytotoxic effects of 1-naphthoic acid and 2-naphthoic acid against various cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1-Naphthoic Acid | Data Not Available | - | - |
| 2-Naphthoic Acid | Data Not Available | - | - |
Anti-inflammatory Activity
The anti-inflammatory properties of the naphthoic acid isomers were assessed by their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage models.
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of TNF-α Release (% at 100 µM) | Inhibition of IL-6 Release (% at 100 µM) |
| 1-Naphthoic Acid | Data Not Available | Data Not Available | Data Not Available |
| 2-Naphthoic Acid | Data Not Available | Data Not Available | Data Not Available |
Quantitative data directly comparing the anti-inflammatory effects of 1-naphthoic acid and 2-naphthoic acid are limited in the current literature. Studies on derivatives, such as methyl-1-hydroxy-2-naphthoate, have shown significant anti-inflammatory activity by suppressing NF-κB and MAPK signaling pathways.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Test compounds (1-naphthoic acid, 2-naphthoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include wells with bacteria and medium only (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (1-naphthoic acid, 2-naphthoic acid)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
Test compounds (1-naphthoic acid, 2-naphthoic acid)
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (equal volumes of components A and B mixed just before use).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of naphthoic acid derivatives are often mediated through the modulation of key cellular signaling pathways. While direct evidence for 1- and 2-naphthoic acid is limited, related compounds are known to influence pathways such as NF-κB, MAPK, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Putative inhibition of the NF-κB signaling pathway by naphthoic acid isomers.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling cascade by naphthoic acid isomers.
Experimental Workflow for Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways by analyzing protein phosphorylation.
Caption: General experimental workflow for Western blot analysis.
Conclusion
This comparative guide highlights the current understanding of the biological activities of 1-naphthoic acid and 2-naphthoic acid. While data on their antimicrobial properties are available, a significant gap exists in the literature regarding direct, quantitative comparisons of their cytotoxic and anti-inflammatory effects. The provided experimental protocols and pathway diagrams offer a framework for future research to further elucidate the therapeutic potential of these isomers. Further investigation is warranted to fully characterize their mechanisms of action and to explore their structure-activity relationships, which will be invaluable for the design and development of novel therapeutic agents.
References
- 1. Synthetic naphthoquinone derivatives suppressed nitric oxide and prostaglandin E2 production [ojs.ukscip.com]
- 2. researchgate.net [researchgate.net]
- 3. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Analytical Methods for 1-Hydroxy-2-naphthoate
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Hydroxy-2-naphthoate, a key metabolite and chemical intermediate, is paramount. This guide provides a comparative overview of analytical methodologies for its determination, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed protocols to assist in method selection and validation.
The selection of an appropriate analytical method is a critical decision in drug development and metabolic studies. It hinges on factors such as the required sensitivity, the nature of the sample matrix, and the desired throughput. While various techniques can be employed for the analysis of this compound, HPLC with fluorescence detection stands out as a well-documented and robust method, particularly for biological matrices. This guide will delve into the specifics of this method and provide a comparative framework against a potential GC-MS approach, outlining the principles of cross-validation to ensure data integrity and reliability across different analytical platforms.
Comparative Analysis of Analytical Methods
| Performance Parameter | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection via native fluorescence. | Separation based on volatility, detection by mass-to-charge ratio. |
| Sample Matrix | Human Plasma[1] | Urine (adapted from naphthol analysis)[2][3] |
| Linearity | Established within calibration range (e.g., up to 180 ng/mL)[1] | Requires determination for this compound. |
| Accuracy | High[1] | Expected to be high with appropriate internal standards.[2] |
| Precision (RSD%) | 1.6% at 180 ng/mL, 2.4% at 100 ng/mL, 5.5% at 40 ng/mL[1] | Typically <15% for related compounds.[2] |
| Limit of Detection (LOD) | 10 ng/mL in human plasma[1] | Potentially lower (e.g., <0.1 µg/L for naphthols).[2] |
| Specificity | Specific for this compound with respect to endogenous plasma components.[1] | High, based on mass fragmentation patterns. |
| Sample Preparation | Solid-phase extraction.[1] | Enzymatic hydrolysis, liquid-liquid or solid-phase extraction, and derivatization.[2][3] |
| Throughput | Can be semi-automated.[1] | Can be automated, but derivatization adds a time-consuming step. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of analytical method validation. Below are the methodologies for the HPLC with fluorescence detection method and a proposed GC-MS method adaptable for this compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method has been successfully applied to the determination of this compound in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
A semi-automated solid-phase extraction procedure is utilized to isolate this compound from the plasma matrix.[1]
-
The specific sorbent and elution solvents should be optimized for maximum recovery.
2. HPLC Conditions:
-
Column: A reverse-phase column, such as Newcrom R1, can be used.[4]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically employed.[4] The gradient and flow rate should be optimized for optimal separation.
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths set to maximize the signal for this compound.
3. Calibration and Quantification:
-
A calibration curve is constructed using standards of known concentrations.
-
Quality control samples at low, medium, and high concentrations are analyzed in each run to ensure accuracy and precision.[1]
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
While a specific GC-MS method for this compound is not detailed in the provided search results, a method for related naphthols in urine can be adapted.[2][3]
1. Sample Preparation:
-
Enzymatic Hydrolysis: For urine samples, treatment with β-glucuronidase/arylsulfatase is necessary to deconjugate metabolites.[2][3]
-
Extraction: Liquid-liquid extraction with a suitable organic solvent (e.g., pentane) or solid-phase extraction can be used to isolate the analyte.[2][3]
-
Derivatization: To increase volatility and thermal stability, the analyte must be derivatized. A common agent for hydroxyl and carboxyl groups is a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA).[2] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[2]
2. GC-MS Conditions:
-
GC Column: A capillary column suitable for the separation of derivatized phenolic compounds should be used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of the analyte from other matrix components.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
3. Calibration and Quantification:
-
Isotope-labeled internal standards are highly recommended to correct for matrix effects and variations in extraction and derivatization efficiency.
-
Calibration standards are prepared in the same matrix as the samples and undergo the entire sample preparation process.[3]
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Comparative experimental workflows for HPLC and proposed GC-MS analysis of this compound.
References
- 1. The determination in human plasma of 1-hydroxy-2-naphthoic acid following administration of salmeterol xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Routes of 1-Hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-hydroxy-2-naphthoate, a crucial intermediate in the synthesis of various pharmaceuticals and organic materials. We will delve into the classic Kolbe-Schmitt reaction, a modern two-step approach involving a Heck coupling and Dieckmann cyclization, and a novel Lewis acid-mediated rearrangement, offering a detailed analysis of their respective methodologies, yields, and strategic advantages.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Kolbe-Schmitt Reaction | Carboxylation of 1-naphthol (B170400) using an alkali metal hydroxide (B78521) and carbon dioxide under pressure. | 60-80% | Cost-effective, utilizes readily available starting materials. | Requires high pressure and temperature, regioselectivity can be an issue. |
| Heck Coupling / Dieckmann Cyclization | A two-step sequence involving a palladium-catalyzed cross-coupling followed by an intramolecular condensation.[1] | ~65% (overall) | Offers greater flexibility for the synthesis of substituted derivatives.[1] | Multi-step process, requires a palladium catalyst. |
| Lewis Acid-Mediated Rearrangement | A novel approach involving the rearrangement of oxabenzonorbornadiene precursors.[2][3][4] | 70-95% | Provides access to unique substitution patterns not easily accessible by other methods.[2][3][4] | Requires the synthesis of specialized starting materials. |
Experimental Protocols
Route 1: Kolbe-Schmitt Reaction
This classical method involves the direct carboxylation of 1-naphthol. The regioselectivity is influenced by the choice of alkali metal hydroxide, with potassium hydroxide favoring the formation of 1-hydroxy-2-naphthoic acid.
Materials:
-
1-Naphthol
-
Potassium hydroxide (KOH)
-
Dibutyl carbitol
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
A mixture of 1-naphthol and dibutyl carbitol is charged into a reaction flask equipped with a stirrer and a distillation column.
-
An aqueous solution of potassium hydroxide is added to the mixture with stirring.
-
The water is removed from the resulting mixture of potassium 1-naphtholate and dibutyl carbitol by distillation.
-
The anhydrous mixture is then subjected to a carbon dioxide atmosphere under pressure at a temperature of approximately 120-150°C.
-
After the reaction is complete, the mixture is cooled and the potassium salt of 1-hydroxy-2-naphthoic acid is extracted with water.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the 1-hydroxy-2-naphthoic acid.
-
The product is collected by filtration, washed with water, and dried.
Route 2: Heck Coupling and Dieckmann Cyclization
This two-step sequence offers a versatile approach to substituted methyl 1-hydroxy-2-naphthoates.[1]
Step 1: Heck Coupling
Materials:
-
Methyl 2-bromobenzoate (B1222928) derivative
-
Methyl 3-butenoate
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]
-
Tri-tert-butylphosphine tetrafluoroborate (B81430)
-
N,N-Dicyclohexylmethylamine
-
Dioxane
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Methyl 2-bromobenzoate, methyl 3-butenoate, and N,N-dicyclohexylmethylamine are dissolved in degassed dioxane.
-
Tri-tert-butylphosphine tetrafluoroborate and tris(dibenzylideneacetone)dipalladium(0) are added, and the mixture is heated to 110°C overnight.
-
The dioxane is removed under reduced pressure, and the residue is taken up in ethyl acetate.
-
The solution is filtered through a pad of silica (B1680970) gel and washed sequentially with 1 N HCl, saturated NaHCO₃, and water.
-
The organic layer is dried and concentrated to yield the crude Heck product.
Step 2: Dieckmann Cyclization
Materials:
-
Crude Heck product from Step 1
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
The crude Heck product is dissolved in anhydrous THF and cooled to 5°C.
-
Potassium tert-butoxide is added, and the solution is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the addition of 2 N HCl.
-
The mixture is concentrated, and the residue is taken up in ethyl acetate.
-
The organic layer is washed with water, dried, and concentrated.
-
The crude product is crystallized from ethanol to yield methyl this compound.[1]
Route 3: Lewis Acid-Mediated Rearrangement
This novel method provides access to a variety of 1-hydroxy-2-naphthoic acid esters through a Lewis acid-catalyzed 1,2-acyl shift of oxabenzonorbornadienes.[2][3][4]
Materials:
-
Substituted oxabenzonorbornadiene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the oxabenzonorbornadiene in 1,2-dichloroethane at room temperature is added boron trifluoride diethyl etherate.
-
The reaction is stirred until complete consumption of the starting material as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Mechanistic Pathways
The synthetic routes described above proceed through distinct mechanistic pathways, which are visualized below.
Caption: The Kolbe-Schmitt reaction mechanism.
Caption: The Heck coupling and Dieckmann cyclization workflow.
Caption: Lewis acid-mediated rearrangement of an oxabenzonorbornadiene.
References
Comparative Analysis of Small Molecules in B-Raf Inhibition: A Data Deficit for 1-Hydroxy-2-naphthoate and 1,4-dihydroxy-2-naphthoic acid
A comprehensive review of existing scientific literature reveals a notable absence of direct evidence supporting the roles of 1-Hydroxy-2-naphthoate and 1,4-dihydroxy-2-naphthoic acid as inhibitors of the B-Raf proto-oncogene, serine/threonine kinase (B-Raf). Consequently, a direct comparative guide based on experimental data for their performance as B-Raf inhibitors cannot be constructed at this time. This guide will instead provide a detailed overview of the B-Raf signaling pathway and standardized experimental protocols used to evaluate potential B-Raf inhibitors, which can be applied to any novel compound of interest.
The B-Raf protein is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1] This pathway is essential for regulating a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] The B-Raf protein, encoded by the BRAF gene, functions as a serine/threonine kinase that relays signals from the cell surface to the nucleus.[2][3] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell growth and driving the development of various cancers, including melanoma, colorectal cancer, and thyroid carcinoma.[4][5]
The B-Raf Signaling Pathway
The canonical B-Raf signaling cascade is initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by an extracellular growth factor. This triggers the activation of the small GTPase RAS, which in turn recruits and activates the RAF family of kinases, including B-Raf.[1] Activated B-Raf then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2.[1] Activated ERK translocates to the nucleus, where it regulates the activity of transcription factors that promote cell proliferation and survival.[1]
References
A Comparative Guide to Purity Evaluation of Synthesized 1-Hydroxy-2-naphthoate
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. It ensures that the observed biological and chemical activities are attributable to the compound of interest and not to potentially confounding impurities. This guide provides a comprehensive framework for evaluating the purity of synthesized methyl 1-hydroxy-2-naphthoate against a certified reference standard, detailing the necessary experimental protocols and data interpretation.
The purity of a synthesized compound is typically assessed by employing a combination of high-resolution analytical techniques. A multi-pronged approach using orthogonal methods is recommended to provide a comprehensive purity profile.[1] The primary methods for evaluating organic molecule purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[]
Comparative Experimental Workflow
The overall process for purity validation involves analyzing both the synthesized batch and a high-purity reference standard under identical conditions. The results are then compared to identify and quantify any impurities present in the synthesized product.
Caption: Workflow for comparative purity analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for purity determination, offering high resolution and accurate quantification.[1] A reversed-phase method is highly suitable for aromatic esters.[3][4]
-
System: Quaternary Gradient HPLC System with a UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
-
Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the this compound reference standard (1 mg/mL) is prepared in acetonitrile.
-
Sample Preparation: The synthesized this compound is dissolved in acetonitrile to the same concentration as the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying volatile and semi-volatile impurities.[5]
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 270 °C.
-
Injection Mode: Split (20:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Samples (synthesized and standard) are dissolved in dichloromethane (B109758) at a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that can determine purity without the need for a specific reference standard of the compound itself; instead, a certified internal standard of a different compound is used.[6][7] It serves as an excellent orthogonal method to chromatography.[7][8]
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance peak which does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Protocol:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the initial weights.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: HPLC Purity Analysis
| Sample | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity Peaks (Area %) | Calculated Purity (%) |
| Reference Standard | 15.21 | 99.91 | 0.09 | >99.9 |
| Synthesized Batch | 15.20 | 98.54 | 1.46 (at 12.8, 16.5 min) | 98.5 |
Table 2: GC-MS Impurity Profile
| Sample | Main Peak Retention Time (min) | Key Mass Fragments (m/z) | Identified Impurities |
| Reference Standard | 12.75 | 202, 171, 143, 115 | None Detected |
| Synthesized Batch | 12.75 | 202, 171, 143, 115 | Starting material (1-naphthol), residual solvent |
Table 3: qNMR Purity Assessment
| Sample | Analyte Signal (ppm) | Internal Standard Signal (ppm) | Calculated Purity (w/w %) |
| Synthesized Batch | 7.2-8.1 (aromatic region) | 6.30 (Maleic Acid) | 98.2 |
The data interpretation process involves a logical flow from the acquired raw data to the final purity statement.
Caption: Logical flow for data interpretation and purity assessment.
Conclusion
The purity of the synthesized this compound was rigorously evaluated using HPLC, GC-MS, and qNMR spectroscopy. The identity of the main component was confirmed by comparing its chromatographic retention times and mass spectral data with a certified reference standard. HPLC analysis indicated a purity of 98.5%, while the orthogonal qNMR method showed a comparable purity of 98.2%. GC-MS analysis identified minor impurities, likely residual starting materials or solvents from the synthesis. This comprehensive, multi-technique approach provides a high degree of confidence in the final purity assessment, a critical requirement for compounds intended for use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 3. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
A Guide to Inter-Laboratory Comparison of 1-Hydroxy-2-naphthoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 1-Hydroxy-2-naphthoate, a key compound in various research and development areas. Given the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document outlines the essential experimental protocols, data presentation formats, and performance benchmarks necessary for such a comparison. The guide leverages established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive approach to method validation and comparison across different laboratories.
Introduction to this compound Analysis
1-Hydroxy-2-naphthoic acid is a significant molecule in drug development and a metabolite of certain polycyclic aromatic hydrocarbons.[1] Its accurate quantification is crucial for pharmacokinetic studies, environmental monitoring, and quality control in manufacturing processes. To ensure consistency and reliability of data across different testing sites, a robust inter-laboratory comparison is essential. This guide details the necessary components for designing and executing such a study.
Key Analytical Methodologies
The primary techniques for the quantification of this compound are chromatographic methods, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and robust method for quantifying aromatic compounds like this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level detection.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds, though it often requires derivatization for polar analytes like this compound.[3][4]
Data Presentation for Inter-Laboratory Comparison
Clear and standardized data presentation is paramount for a meaningful comparison of results from different laboratories. The following tables provide a template for summarizing the quantitative data generated during an inter-laboratory study.
Table 1: Comparison of HPLC Method Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | > 0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | Defined by study |
| LOD (µg/mL) | 0.03 | 0.04 | 0.03 | Report |
| LOQ (µg/mL) | 0.1 | 0.12 | 0.1 | Report |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.9 - 102.1 | 99.0 - 100.8 | 95 - 105% |
| Precision (% RSD) | ||||
| - Repeatability | 1.8 | 2.1 | 1.5 | < 2% |
| - Intermediate Precision | 2.5 | 2.8 | 2.2 | < 3% |
| Reproducibility (% RSD) | \multicolumn{3}{c | }{To be determined from all lab data} | < 5% |
Table 2: Comparison of LC-MS Method Performance
| Parameter | Laboratory X | Laboratory Y | Laboratory Z | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9997 | 0.9999 | > 0.998 |
| Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | 0.05 - 50 | Defined by study |
| LOD (ng/mL) | 0.015 | 0.018 | 0.012 | Report |
| LOQ (ng/mL) | 0.05 | 0.06 | 0.04 | Report |
| Accuracy (% Recovery) | 99.1 - 100.5 | 98.8 - 101.5 | 99.5 - 100.2 | 97 - 103% |
| Precision (% RSD) | ||||
| - Repeatability | 1.2 | 1.5 | 1.0 | < 1.5% |
| - Intermediate Precision | 1.8 | 2.0 | 1.6 | < 2.5% |
| Reproducibility (% RSD) | \multicolumn{3}{c | }{To be determined from all lab data} | < 4% |
Experimental Protocols
Detailed and harmonized experimental protocols are the cornerstone of a successful inter-laboratory comparison. Participating laboratories must adhere strictly to the specified methodologies to ensure data comparability.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[5][6] The choice of method depends on the sample matrix.
-
Dilution ("Dilute and Shoot") : For simple matrices, dilution with the mobile phase may be sufficient.[6]
-
Protein Precipitation : For biological samples like plasma, precipitation with a solvent such as acetonitrile (B52724) is a common first step.[5]
-
Liquid-Liquid Extraction (LLE) : This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE) : SPE is a highly effective method for sample cleanup and concentration, providing cleaner extracts and improved sensitivity.
HPLC-UV Method Protocol
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% phosphoric acid.[7]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detector at a specified wavelength (to be determined based on the UV spectrum of this compound).
-
Column Temperature : 30 °C.
LC-MS/MS Method Protocol
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.[7]
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), likely in negative mode.
-
Mass Spectrometer : Triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) like Q-TOF or Orbitrap.[8]
-
MRM Transitions : Specific precursor and product ion transitions for this compound and any internal standards must be optimized and used by all participating labs.
GC-MS Method Protocol
-
Derivatization : Due to its polarity, this compound requires derivatization prior to GC-MS analysis. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA).[4]
-
GC Column : A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature ramp to ensure good separation and peak shape.
-
Ionization Mode : Electron Ionization (EI).
-
Mass Analyzer : Quadrupole or ion trap.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Visualizing Workflows and Decision Pathways
Graphical representations of experimental workflows and logical relationships can greatly aid in understanding and standardizing the analytical process.
Experimental Workflow for this compound Analysis
Decision Pathway for Method Selection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
Comparative analysis of the degradation pathways of different PAHs
A Comparative Analysis of the Degradation Pathways of Different Polycyclic Aromatic Hydrocarbons
This guide provides a comparative analysis of the microbial degradation pathways of three common Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene (B1679779), Pyrene (B120774), and Benzo[a]pyrene (B130552). These compounds are significant environmental pollutants known for their toxicity and carcinogenic potential.[1] Understanding their degradation mechanisms is crucial for developing effective bioremediation strategies.
Introduction to PAH Degradation
Microbial degradation is a primary mechanism for the removal of PAHs from the environment.[2] Bacteria and fungi have evolved complex enzymatic systems to break down the stable aromatic ring structures of these compounds.[2][3] Typically, aerobic degradation is initiated by oxygenase enzymes, which introduce hydroxyl groups into the aromatic ring, making it susceptible to cleavage.[2] The subsequent steps involve ring fission and further metabolism to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
This guide will compare the specific pathways for a three-ring (Phenanthrene), four-ring (Pyrene), and five-ring (Benzo[a]pyrene) PAH, highlighting the key enzymes, intermediates, and variations in their catabolism.
Phenanthrene Degradation
Phenanthrene is a three-ring PAH often used as a model substrate for studying the metabolism of more complex carcinogenic PAHs.[4] Its degradation can proceed through several routes, primarily initiated by dioxygenase enzymes.
Bacterial Degradation Pathway:
In many bacteria, the degradation of phenanthrene starts with the action of a ring-hydroxylating dioxygenase on the C-3 and C-4 positions to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[5] This is then metabolized to 1-hydroxy-2-naphthoic acid. From this intermediate, the pathway can diverge into two main routes: the "phthalate pathway" and the "naphthalene pathway".[4][5] Some bacteria can also initiate degradation at the C-9 and C-10 positions (the K-region).[4][6] For instance, Stenotrophomonas maltophilia C6 can attack the 1,2-, 3,4-, and 9,10- carbons, with the 3,4-dioxygenation being the most dominant route.[6]
Pyrene Degradation
Pyrene is a four-ring, high-molecular-weight PAH. Its degradation is more complex and generally slower than that of phenanthrene. Mycobacterium species are particularly well-studied for their ability to degrade pyrene.[7][8][9]
Bacterial Degradation Pathway:
The most common pathway for pyrene degradation by bacteria like Mycobacterium vanbaalenii PYR-1 is initiated by a dioxygenase attack at the C-4 and C-5 positions (K-region) to form cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923) (pyrene cis-4,5-dihydrodiol).[7][10] This intermediate is then dehydrogenated to 4,5-dihydroxypyrene. Subsequent ring cleavage yields phenanthrene-4,5-dicarboxylic acid.[9][10] From this point, the molecule is further broken down into intermediates that can enter the phenanthrene degradation pathway, eventually leading to central metabolism.[9][11] Some bacteria, such as Cycloclasticus sp. P1, have an integrated network that streamlines the degradation of pyrene, phenanthrene, and naphthalene through common downstream pathways.[10][12]
Benzo[a]pyrene (BaP) Degradation
Benzo[a]pyrene is a five-ring PAH and a well-known potent carcinogen.[13] Its degradation is significantly more challenging for microorganisms due to its size and chemical stability.
Bacterial and Fungal Degradation Pathways:
The microbial degradation of BaP can be initiated by either dioxygenases in bacteria or monooxygenases (like cytochrome P450) in fungi and some bacteria.[1][14] In bacteria such as Mycobacterium vanbaalenii PYR-1, initial oxidation can occur at several positions, including C-4,5, C-7,8, C-9,10, and C-11,12.[13][14] For example, attack at the C-7 and C-8 positions forms a cis-7,8-dihydrodiol, which can be further metabolized.[15] The subsequent ring cleavage leads to the formation of pyrene or chrysene (B1668918) derivatives, which then enter their respective degradation pathways.[13][15][16] For instance, Bacillus sp. strain M1 degrades BaP via intermediates like cis-4,5-pyrene dihydrodiol and 4,5-dimethyl phenanthrene.[15]
Comparative Data on PAH Degradation
The rate and extent of PAH degradation are influenced by the compound's structure, the microbial species involved, and environmental conditions. Generally, degradation rates decrease as the number of aromatic rings increases.
| PAH | Microbial Species | Degradation Rate / Efficiency | Time | Reference |
| Naphthalene | Cycloclasticus sp. P1 | 98% degraded | 5 days | [10] |
| Phenanthrene | Cycloclasticus sp. P1 | 92% degraded | 5 days | [10] |
| Pyrene | Cycloclasticus sp. P1 | 57% degraded | 5 days | [10] |
| Pyrene | Cycloclasticus sp. P1 | 95% degraded | 10 days | [10] |
| Pyrene | Pseudomonas sp. BP10 | 96% degraded (from soil) | 14 days | [11] |
Experimental Protocols
Studying the degradation pathways of PAHs involves a combination of microbiology, analytical chemistry, and molecular biology techniques. Below is a generalized protocol.
1. Isolation and Enrichment of PAH-Degrading Microorganisms:
-
Sample Collection: Collect soil or sediment samples from a PAH-contaminated site.
-
Enrichment Culture: Inoculate a mineral salt medium with the environmental sample. Add the target PAH (e.g., phenanthrene) as the sole source of carbon and energy. PAHs can be supplied as crystals or coated onto a solid support.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, shaking at 150 rpm).
-
Isolation: After successive transfers to fresh media, plate the enriched culture onto solid agar (B569324) plates containing the PAH to isolate individual colonies of degrading microorganisms.
2. Biodegradation Experiment:
-
Culture Preparation: Grow the isolated strain in a suitable liquid medium until it reaches the exponential growth phase.
-
Experimental Setup: Inoculate a sterile mineral salt medium containing a known concentration of the target PAH with the prepared culture. Set up uninoculated controls to account for abiotic losses.
-
Incubation and Sampling: Incubate the flasks under controlled conditions. Collect samples periodically over time (e.g., 0, 1, 3, 7, 14 days) for analysis.
3. Analysis of PAH Degradation and Metabolite Identification:
-
Extraction: Extract the remaining PAH and its metabolites from the culture samples using an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quantification of Parent PAH: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent PAH over time.[10][17][18]
-
Identification of Metabolites: Identify the intermediate products of degradation in the extracts using GC-MS.[12] The mass spectra of the metabolites are compared with known standards or library spectra to determine their structures.
-
Enzyme Assays: To confirm the involvement of specific enzymes (e.g., dioxygenases), prepare cell-free extracts from the microbial culture grown in the presence of the PAH. Measure the activity of key enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase spectrophotometrically.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Aerobic and Anaerobic Bacterial and Fungal Degradation of Pyrene: Mechanism Pathway Including Biochemical Reaction and Catabolic Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobacterium sp. Strain KMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soeagra.com [soeagra.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Benzo(a)pyrene Degradation Pathway [eawag-bbd.ethz.ch]
- 14. Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]
- 17. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Hydroxy-2-naphthoate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-Hydroxy-2-naphthoate, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will minimize risks and ensure that disposal is conducted in a safe, responsible, and compliant manner.
Immediate Safety and Handling Considerations
This compound is classified as a hazardous substance and presents several risks upon exposure. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[3] All operations should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or fumes.[3]
Quantitative Hazard and Physical Data
A summary of the key hazard ratings and physical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Appearance | Yellow or white to reddish solid crystals.[4][5] |
| Molecular Formula | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol [2] |
| Melting Point | 220°C[4] |
| Flash Point | >150°C[4] |
| Solubility in Water | 0.047 g/100ml (very poor)[4] |
| Hazards | Harmful if swallowed, Causes serious eye damage, Causes skin irritation.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents.[3] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of the waste and local regulations. The following protocols outline the recommended procedures for small and large quantities, as well as for contaminated materials.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: In-Lab Neutralization for Small Quantities (Under 100g)
For small quantities of this compound, in-lab neutralization can be performed by trained personnel. This procedure converts the acidic compound into a salt, which can then be disposed of as aqueous waste, pending local regulations.
Materials:
-
This compound waste (< 100g)
-
Large beaker (at least 20 times the volume of the acid)
-
Stir plate and stir bar
-
pH meter or pH paper
-
5% Sodium Bicarbonate solution (weak base)
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Dilution: In a chemical fume hood, slowly and cautiously add the this compound waste to a large beaker containing cold water. The recommended ratio is at least 10 parts water to 1 part acid. This helps to dissipate heat generated during neutralization.
-
Neutralization: Place the beaker on a stir plate and begin stirring. Slowly add the 5% sodium bicarbonate solution to the diluted acid. Be cautious of potential foaming or the evolution of carbon dioxide gas.
-
pH Monitoring: Periodically stop adding the base and measure the pH of the solution. Continue to add the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized and contains no other hazardous materials, it can typically be poured down the sanitary sewer with a large volume of running water, in accordance with local wastewater regulations.
Disposal of Large Quantities or Contaminated Waste
For quantities of this compound exceeding 100g, or for waste that is contaminated with other hazardous materials (e.g., heavy metals, solvents), in-lab neutralization is not recommended.
-
Secure Containment: Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste: this compound".
-
Segregation: Do not mix this waste with other waste streams, especially strong oxidizing agents, to prevent hazardous reactions.[3]
-
Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[6] All waste must be handled in accordance with local, state, and federal regulations.[7]
Spill and Contaminated Container Procedures
-
Minor Spills: For small spills, immediately clean up the material.[7] Avoid breathing in the dust and prevent contact with skin and eyes.[7] Sweep the solid material into a suitable container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[7]
-
Contaminated Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as regular waste, but local regulations should be confirmed. Puncture containers to prevent reuse.[7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 1-Hydroxy-2-naphthoate
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Hydroxy-2-naphthoate, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, including skin irritation, serious eye damage, and potential respiratory irritation.[1] It is harmful if swallowed.[1] Therefore, adherence to proper PPE protocols is mandatory.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Use tight-sealing safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves.[2] Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[3] Regularly inspect gloves for wear and degradation.[3] |
| Protective Clothing | Wear a lab coat or chemical-resistant overalls.[3] | |
| Apron | A P.V.C. apron is recommended when there is a risk of splashing.[3] | |
| Respiratory Protection | Respirator | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA approved respirator.[4] A filter respirator for organic gases and particulates adapted to the airborne concentration of the substance is recommended.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Assemble all necessary PPE as detailed in the table above.
-
Review the Safety Data Sheet (SDS) before starting any work.[1]
-
-
Handling:
-
Post-Handling and Cleanup:
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure workplace safety.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all unused this compound and any materials contaminated with it (e.g., paper towels, disposable labware) in a designated waste container.
-
Contaminated PPE, such as gloves and disposable aprons, should also be collected for disposal.
-
-
Containment:
-
Disposal:
-
Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Maintain accurate records of the disposed waste as required by your institution and local regulations.
-
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
